3-Amino-N,N-diethylpropanamide hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-N,N-diethylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-3-9(4-2)7(10)5-6-8;/h3-6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRWOYMCZBMHKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590439 | |
| Record name | N,N-Diethyl-beta-alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34105-56-1 | |
| Record name | N,N-Diethyl-beta-alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34105-56-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Amino-N,N-diethylpropanamide Hydrochloride: A Technical Overview
CAS Number: 34105-56-1
This technical guide provides a comprehensive overview of 3-Amino-N,N-diethylpropanamide hydrochloride, a chemical compound with potential applications in research and development. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 34105-56-1 | [2] |
| Molecular Formula | C₇H₁₇ClN₂O | [2] |
| Molecular Weight | 180.68 g/mol | [2] |
| IUPAC Name | 3-amino-N,N-diethylpropanamide;hydrochloride | |
| SMILES | CCN(CC)C(=O)CCN.Cl | [2] |
| Form | Solid, Crystalline | [1] |
| Purity | Typically available at ≥95% | [2] |
Synthesis
A detailed, experimentally verified synthesis protocol for this compound is not extensively documented in publicly available scientific literature or patents. However, based on the synthesis of structurally related compounds, a potential synthetic pathway can be proposed. The synthesis would likely involve the amidation of a protected β-alanine derivative with diethylamine, followed by deprotection and salt formation.
A generalized synthetic workflow is depicted below. It is important to note that this represents a logical synthetic route, and specific reaction conditions would require experimental optimization.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Applications in Drug Development
Currently, there is a lack of published research detailing the specific applications of this compound in drug development. While its structural motifs, a primary amine and a tertiary amide, are common in pharmacologically active molecules, this particular compound does not appear as a key intermediate or a final drug candidate in the available literature.
The general class of amino acid derivatives and propanamides has been explored in medicinal chemistry. For instance, various propanamide derivatives have been investigated for their potential as selective androgen receptor degraders in the treatment of prostate cancer.[3] However, no direct link or study involving this compound in this or other therapeutic areas has been identified.
Biological Activity and Signaling Pathways
There is no available data in the scientific literature describing the biological activity of this compound or its involvement in any signaling pathways. Biological evaluation of this compound would be a prerequisite for any potential application in drug development.
The logical workflow for evaluating the biological potential of a novel chemical entity like this compound is outlined in the following diagram.
References
- 1. 3-Amino-N,N-diethyl propionamide hydrochloride [cymitquimica.com]
- 2. This compound 95% | CAS: 34105-56-1 | AChemBlock [achemblock.com]
- 3. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
What are the physical properties of 3-Amino-N,N-diethylpropanamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-N,N-diethylpropanamide hydrochloride is a chemical compound with potential applications in pharmaceutical research and development. This technical guide provides a summary of its known physical properties, a general protocol for its synthesis, and methodologies for the determination of its key physical characteristics. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines confirmed information with established general procedures for analogous compounds.
Chemical Identity and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₇ClN₂O | [1] |
| Molecular Weight | 180.68 g/mol | [1] |
| CAS Number | 34105-56-1 | [1] |
| Appearance | Solid | [2][3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water and alcohol solvents. | [4] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from 3-chloropropionyl chloride and diethylamine. The following is a general protocol based on standard organic synthesis techniques.
Step 1: Synthesis of 3-Chloro-N,N-diethylpropanamide
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine in an appropriate anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride in the same solvent to the stirred diethylamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude 3-Chloro-N,N-diethylpropanamide.
-
Purify the product by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified 3-Chloro-N,N-diethylpropanamide in a suitable solvent (e.g., ethanol).
-
Add an excess of a source of ammonia (e.g., a saturated solution of ammonia in ethanol or aqueous ammonia) to the solution.
-
Heat the reaction mixture in a sealed vessel at an elevated temperature.
-
Monitor the reaction for the consumption of the starting material.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., ethanol).
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol), until precipitation is complete.
-
Collect the precipitated this compound by filtration.
-
Wash the solid with a cold, anhydrous solvent (e.g., diethyl ether) and dry it under vacuum.
Logical Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Determination of Physical Properties
Melting Point Determination
The melting point of a solid can be determined using a capillary melting point apparatus.
-
Finely powder a small amount of the dry sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point.
Solubility Determination
A qualitative assessment of solubility can be performed as follows:
-
To a small test tube, add approximately 10-20 mg of the compound.
-
Add 1 mL of the solvent to be tested (e.g., water, ethanol, dichloromethane, acetone).
-
Agitate the mixture vigorously for 1-2 minutes.
-
Observe if the solid dissolves completely. If it dissolves, the compound is considered soluble in that solvent under these conditions. If it does not dissolve, it is considered insoluble or sparingly soluble.
Experimental Workflow for Physical Property Determination
Caption: General workflow for determining physical properties.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information regarding the specific signaling pathways or biological activities of this compound. Further research is required to elucidate its pharmacological profile and mechanism of action.
Conclusion
This technical guide provides a summary of the known physical properties and general experimental protocols related to this compound. The lack of specific experimental data in the public domain highlights the need for further characterization of this compound to support its potential use in research and drug development. Researchers are encouraged to perform detailed analytical studies to confirm the physical constants and to investigate the biological activity of this molecule.
References
An In-depth Technical Guide on 3-Amino-N,N-diethylpropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise summary of the known molecular and physical properties of 3-Amino-N,N-diethylpropanamide hydrochloride (CAS No: 34105-56-1). The document collates fundamental data regarding its molecular structure, weight, and other chemical identifiers. It is intended to serve as a foundational reference for researchers and professionals in the fields of chemistry and drug development. It is important to note that publicly available information regarding detailed experimental protocols, biological activities, and associated signaling pathways for this specific compound is limited, suggesting it is primarily utilized as a chemical intermediate.
Molecular Structure and Properties
This compound is the hydrochloride salt of 3-Amino-N,N-diethylpropanamide. The presence of the hydrochloride salt increases the compound's stability and solubility in aqueous solutions.
Molecular Structure:
The 2D structure of the cation of 3-Amino-N,N-diethylpropanamide is as follows, with the hydrochloride being an ionic bond between the amine and the chloride ion.
Caption: 2D molecular structure of the 3-Amino-N,N-diethylpropanamide cation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its corresponding free base.
| Property | This compound | 3-Amino-N,N-diethylpropanamide (Free Base) | Reference(s) |
| IUPAC Name | 3-amino-N,N-diethylpropanamide;hydrochloride | 3-amino-N,N-diethylpropanamide | [1] |
| Molecular Formula | C₇H₁₇ClN₂O | C₇H₁₆N₂O | [1] |
| Molecular Weight | 180.68 g/mol | 144.21 g/mol | [1] |
| CAS Number | 34105-56-1 | 71274-45-8 | [1] |
| Physical Form | Solid, Crystalline | Not Specified | |
| SMILES | CCN(CC)C(=O)CCN.Cl | CCN(CC)C(=O)CCN | [1] |
| InChI Key | LZRWOYMCZBMHKW-UHFFFAOYSA-N | PWFPMYPZAVNQQK-UHFFFAOYSA-N | [1] |
Experimental Protocols
A thorough review of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis of this compound. The compound is commercially available from various suppliers, indicating that synthetic routes exist, but they are not well-documented in public sources. General methods for the synthesis of β-alaninamides often involve the reaction of a corresponding α-amino acid or its ester with cyanoacetic acid followed by catalytic hydrogenation.
Biological Activity and Signaling Pathways
Currently, there is no available information in peer-reviewed literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. The hazard information for the free base indicates it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. However, these are general toxicity warnings and do not imply any specific therapeutic or biological function. The absence of such data suggests the compound is not currently a subject of significant biological or pharmaceutical research.
Conclusion
This compound is a chemical compound with well-defined molecular characteristics. While its structure and basic properties are known, there is a notable lack of in-depth research into its synthesis, biological function, and potential applications in drug development. For researchers considering the use of this compound, it is recommended to source it from a commercial supplier and to perform internal validation and characterization, as detailed analytical data is not widely available. Further research would be necessary to elucidate any potential biological activity and to develop detailed experimental protocols.
References
An In-depth Technical Guide to the Synthesis of 3-Amino-N,N-diethylpropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-Amino-N,N-diethylpropanamide hydrochloride (CAS: 34105-56-1), a compound of interest for various research and development applications. This document details plausible synthetic methodologies, experimental protocols, and the underlying chemical principles.
Introduction
This compound is a chemical intermediate that can be utilized in the synthesis of more complex molecules in pharmaceutical and materials science research. Its structure, featuring a primary amine and a tertiary amide, offers versatile points for chemical modification. This guide outlines two primary, scientifically sound pathways for its synthesis: the Michael addition of diethylamine to acrylamide and the amidation of a β-alanine derivative.
Synthetic Pathways
Two principal synthetic strategies have been identified for the preparation of the target compound. Each route offers distinct advantages and considerations regarding starting material availability, reaction conditions, and potential byproducts.
Route 1: Michael Addition of Diethylamine to Acrylamide
This approach involves the conjugate addition of diethylamine to the α,β-unsaturated carbonyl system of acrylamide. The Michael addition is a well-established method for forming carbon-heteroatom bonds.[1][2] The resulting 3-(diethylamino)propanamide is subsequently converted to its hydrochloride salt.
Route 2: Amidation of a β-Alanine Derivative
This pathway utilizes β-alanine as the starting backbone. The carboxylic acid functionality is first activated, typically by conversion to an ester or an acyl chloride, to facilitate amidation with diethylamine.
-
Sub-route 2a: From β-Alanine Ethyl Ester: β-Alanine can be esterified to β-alanine ethyl ester hydrochloride.[3][4] After neutralization, the free ester reacts with diethylamine, often requiring a catalyst or heating, to form the desired amide.[5][6]
-
Sub-route 2b: From β-Alanine Acyl Chloride: A more reactive approach involves the conversion of N-protected β-alanine to its corresponding acyl chloride, followed by reaction with diethylamine.[7] Subsequent deprotection and salt formation yield the final product.
Experimental Protocols
The following are representative protocols for the synthesis of this compound.
Protocol for Route 1: Michael Addition
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylamide (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Diethylamine: Slowly add diethylamine (1.1 eq) to the stirred solution. The reaction is exothermic and may require cooling to maintain the temperature below 30°C.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess diethylamine.
-
Salt Formation: Dissolve the crude 3-(diethylamino)propanamide in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or diethyl ether) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol for Route 2a: Amidation of β-Alanine Ethyl Ester
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine β-alanine ethyl ester (1.0 eq), diethylamine (2.0-3.0 eq), and a Lewis acid catalyst such as iron(III) chloride (0.15 eq) if necessary.[5]
-
Reaction: Heat the mixture at 80-100°C for 12-24 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
Work-up: After cooling to room temperature, dissolve the mixture in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess diethylamine and the catalyst. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification (if necessary): The crude amide can be purified by column chromatography on silica gel.
-
Salt Formation: Follow steps 5 and 6 from Protocol 3.1.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic routes.
Table 1: Reagents for Route 1 (Michael Addition)
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |
| Acrylamide | C₃H₅NO | 71.08 | 1.0 |
| Diethylamine | C₄H₁₁N | 73.14 | 1.1 |
| Hydrochloric Acid | HCl | 36.46 | 1.0 |
Table 2: Reagents for Route 2a (Amidation of Ester)
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |
| β-Alanine Ethyl Ester | C₅H₁₁NO₂ | 117.15 | 1.0 |
| Diethylamine | C₄H₁₁N | 73.14 | 2.0 - 3.0 |
| Iron(III) Chloride (optional) | FeCl₃ | 162.20 | 0.15 |
| Hydrochloric Acid | HCl | 36.46 | 1.0 |
Table 3: Product Characterization
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| This compound | C₇H₁₇ClN₂O | 180.68[8] | White to off-white solid |
Synthesis and Characterization Workflow
The overall process from starting materials to the final, characterized product can be visualized as a logical workflow.
Conclusion
The synthesis of this compound can be effectively achieved through at least two viable synthetic routes. The Michael addition of diethylamine to acrylamide presents a direct and atom-economical approach. Alternatively, the amidation of a β-alanine derivative provides a reliable, albeit potentially more step-intensive, pathway. The choice of method will depend on factors such as starting material availability, cost, and the desired scale of production. The protocols and data presented in this guide provide a solid foundation for researchers to undertake the synthesis of this valuable chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Alanine ethyl ester - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-N,N-diethylpropanamide Hydrochloride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for 3-Amino-N,N-diethylpropanamide hydrochloride (CAS No. 34105-56-1). Due to a notable lack of extensive toxicological data for the hydrochloride salt, this document also includes information on the free base, 3-Amino-N,N-diethylpropanamide (CAS No. 71274-45-8), to provide a more complete safety profile. It is imperative for all personnel handling this chemical to be thoroughly familiar with the information presented herein and in the corresponding Safety Data Sheet (SDS).
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The properties of both the hydrochloride salt and the free base are summarized below.
| Property | This compound | 3-Amino-N,N-diethylpropanamide (Free Base) |
| CAS Number | 34105-56-1 | 71274-45-8 |
| Molecular Formula | C₇H₁₇ClN₂O | C₇H₁₆N₂O |
| Molecular Weight | 180.68 g/mol | 144.21 g/mol |
| Appearance | Solid | No data available |
| Flash Point | Not applicable | No data available |
| Solubility | No data available | No data available |
| Stability | Stable under recommended storage conditions. Avoid moisture. | Stable under recommended storage conditions. |
Hazard Identification and GHS Classification
GHS Classification for 3-Amino-N,N-diethylpropanamide (Free Base) [1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Pictograms:
Danger
Signal Word: Danger
Toxicological Information
A critical gap in the available literature is the lack of comprehensive toxicological studies for both this compound and its free base. Safety data sheets frequently state that the chemical, physical, and toxicological properties have not been thoroughly investigated.[2]
| Toxicological Endpoint | Data |
| Acute Toxicity (Oral) | No quantitative data (e.g., LD50) available. Classified as harmful if swallowed (for the free base).[1] |
| Acute Toxicity (Dermal) | No data available. |
| Acute Toxicity (Inhalation) | No data available. May cause respiratory irritation (for the free base).[2] |
| Skin Corrosion/Irritation | Causes skin irritation (for the free base).[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage (for the free base).[1] |
| Carcinogenicity | No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[2] |
| Reproductive Toxicity | No data available.[2] |
Experimental Protocols and Workflows
Detailed experimental protocols for the safety assessment of this compound are not available in the public domain. However, based on standard laboratory safety procedures, the following workflows should be implemented.
General Handling Procedure
The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.
Caption: A workflow for the safe handling of this compound.
First Aid Response
Immediate and appropriate first aid is crucial in the event of an exposure. The following logical diagram outlines the recommended first aid measures.
Caption: First aid procedures for exposure to this compound.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the chemical and ensure the safety of laboratory personnel.
Handling:
-
Use personal protective equipment (PPE) at all times.[2]
-
Avoid dust formation and inhalation of dust, vapors, mist, or gas.[2]
-
Ensure adequate ventilation, preferably by working in a chemical fume hood.[2]
-
Evacuate personnel to safe areas in case of a spill.[2]
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Avoid moisture.[2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] |
Fire Fighting and Accidental Release Measures
Fire Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Hazardous decomposition products include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]
Accidental Release:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing dust/vapors. Ensure adequate ventilation.[2]
-
Environmental Precautions: Do not let the product enter drains.[2]
-
Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel into suitable, closed containers for disposal.[2]
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.[2]
-
Conditions to Avoid: Avoid moisture.[2]
-
Incompatible Materials: Acids, acid chlorides, acid anhydrides, and oxidizing agents.[2]
-
Hazardous Decomposition Products: Carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2]
Disposal Considerations
Dispose of this material and its container as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[2]
Conclusion
This compound is a chemical that requires careful handling due to its potential hazards, as indicated by the GHS classification of its free base. The significant lack of comprehensive toxicological data necessitates a cautious approach, and all handling should be performed with the assumption that the compound is hazardous. Adherence to the safety protocols outlined in this guide, in conjunction with the information provided in the manufacturer's SDS, is essential for the protection of all laboratory personnel. Further toxicological studies are warranted to fully characterize the safety profile of this compound.
References
Spectral Data Analysis of 3-Amino-N,N-diethylpropanamide hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the predicted and expected spectral data for 3-Amino-N,N-diethylpropanamide hydrochloride (CAS RN: 34105-56-1), a compound of interest in pharmaceutical research and development. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside typical Infrared (IR) absorption frequencies for similar aliphatic amides. This guide also outlines standardized experimental protocols for acquiring such data, offering a comprehensive resource for researchers working with this and structurally related compounds.
Chemical Structure and Properties
-
IUPAC Name: 3-amino-N,N-diethylpropanamide;hydrochloride
-
Chemical Formula: C₇H₁₇ClN₂O
-
Molecular Weight: 180.68 g/mol
-
Structure:
Predicted and Expected Spectral Data
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, expected IR absorption bands, and predicted mass spectrometry fragmentation for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.15 | Triplet | 6H | -N(CH₂CH₃ )₂ |
| ~2.60 | Triplet | 2H | -C(=O)CH₂CH₂ NH₃⁺ |
| ~3.20 | Triplet | 2H | -C(=O)CH₂ CH₂NH₃⁺ |
| ~3.35 | Quartet | 4H | -N(CH₂ CH₃)₂ |
| ~8.0 (broad) | Singlet | 3H | -NH₃⁺ |
Disclaimer: Predicted values are generated based on computational models and may differ from experimental results.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~13.5 | -N(CH₂CH₃ )₂ |
| ~35.0 | -C(=O)CH₂ CH₂NH₃⁺ |
| ~38.0 | -C(=O)CH₂CH₂ NH₃⁺ |
| ~41.0 | -N(CH₂ CH₃)₂ |
| ~172.0 | C =O |
Disclaimer: Predicted values are generated based on computational models and may differ from experimental results.
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong, broad | N-H stretch (primary amine salt) |
| ~2970-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1650 | Strong | C=O stretch (amide I band)[1] |
| ~1550 | Medium | N-H bend (amide II band) |
| ~1460 | Medium | C-H bend (methylene) |
Note: These are typical values for aliphatic amides and primary amine hydrochlorides and may vary slightly for the specific compound.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation (for the free base, C₇H₁₆N₂O)
| m/z | Proposed Fragment |
| 144 | [M]⁺ (Molecular ion of the free base) |
| 115 | [M - C₂H₅]⁺ |
| 100 | [M - (CH₃)₂N]⁺ |
| 86 | [CH₂=C(OH)N(C₂H₅)₂]⁺ (McLafferty rearrangement) |
| 72 | [N(C₂H₅)₂]⁺ |
| 58 | [C₂H₅N=CH₂]⁺ |
Note: The mass spectrum of the hydrochloride salt may show the molecular ion of the free base after in-source dissociation. The fragmentation pattern is predicted based on common pathways for aliphatic amides.[2][3][4][5]
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectral data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.[6]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[7]
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A higher number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and determine the chemical shifts and multiplicities for all resonances.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact.[8]
-
Solid (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[9]
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.[8]
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile/water.[10]
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[11]
-
Data Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base, [M+H]⁺.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.
-
-
Data Acquisition (EI):
-
Introduce the sample into the ion source, where it is vaporized and bombarded with a high-energy electron beam.
-
Acquire the mass spectrum, which will show the molecular ion (if stable) and various fragment ions.
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.
-
Propose structures for the observed fragments to elucidate the compound's structure.[2]
-
Workflow and Relationships
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a foundational set of predicted and expected spectral data for this compound, along with standardized methodologies for their acquisition. While predicted data offers valuable insights for initial characterization, experimental verification remains crucial for definitive structural confirmation and purity assessment. The protocols and data presented herein are intended to support researchers and drug development professionals in their work with this and structurally analogous compounds.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Determining the Solubility of 3-Amino-N,N-diethylpropanamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the solubility of 3-Amino-N,N-diethylpropanamide hydrochloride in various solvents. In the absence of extensive published quantitative data for this specific compound, this document outlines the critical physicochemical properties, factors influencing solubility, and a detailed experimental protocol based on the widely accepted shake-flask method. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data, a critical parameter in drug development and formulation.
Introduction to this compound
This compound is an organic compound with the molecular formula C₇H₁₇ClN₂O.[1][2][3] As a hydrochloride salt of an amino-amide, its solubility is expected to be significantly influenced by the polarity of the solvent and the pH of aqueous solutions. Understanding its solubility profile is essential for a range of applications, including reaction chemistry, purification, and formulation development.
Compound Structure:
-
IUPAC Name: 3-amino-N,N-diethylpropanamide;hydrochloride
Factors Influencing Solubility
The solubility of this compound is governed by several key factors:
-
Solvent Polarity: As a salt, it is anticipated to have higher solubility in polar solvents (e.g., water, methanol, ethanol) compared to non-polar organic solvents. The presence of the charged amine group and the polar amide group facilitates interaction with polar solvent molecules.
-
pH of Aqueous Solutions: The amine group in the molecule is basic. In aqueous solutions, the pH will significantly impact the ionization state of the molecule, thereby affecting its solubility. Generally, the solubility of amine hydrochlorides is higher in acidic to neutral pH ranges.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature. However, this relationship should be determined empirically for each solvent.
-
Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can alter the solubility through common ion effects or changes in the solvent's properties.
Solubility of Structurally Similar Compounds
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[6][7][8] It involves equilibrating an excess amount of the solid compound with a solvent over a specified period and then measuring the concentration of the dissolved solute in the supernatant.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, dichloromethane)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination process.
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
Accurately add a known volume of the desired solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[9]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of the compound in the same solvent at known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis method.
-
Analyze the filtered supernatant from the equilibrated samples using the same method.
-
-
Data Calculation:
-
Determine the concentration of the dissolved compound in the sample from the calibration curve.
-
The solubility is reported in units such as mg/mL or mol/L.
-
Data Presentation
The following table provides a template for recording and comparing the solubility of this compound in different solvents at a specified temperature.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Water | 25 | |||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Isopropanol | 25 | |||
| Acetonitrile | 25 | |||
| Acetone | 25 | |||
| Dichloromethane | 25 |
Conclusion
This technical guide provides a robust methodology for determining the solubility of this compound. By following the detailed experimental protocol, researchers can generate accurate and reliable data that is crucial for informed decision-making in drug development and other scientific applications. The provided framework for data presentation will aid in the systematic comparison of solubility across a range of solvents.
References
- 1. 34105-56-1 | MFCD07366747 | this compound [aaronchem.com]
- 2. rdchemicals.com [rdchemicals.com]
- 3. This compound 95% | CAS: 34105-56-1 | AChemBlock [achemblock.com]
- 4. This compound [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. enamine.net [enamine.net]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
Potential Research Applications of 3-Amino-N,N-diethylpropanamide Hydrochloride: A Technical Guide
Disclaimer: Extensive literature searches for "3-Amino-N,N-diethylpropanamide hydrochloride" and its corresponding CAS number (34105-56-1) did not yield specific published research detailing its biological activity, mechanism of action, or direct applications in drug discovery. The information presented herein is based on the compound's chemical structure and general principles derived from research on structurally related amino amides and N,N-diethylpropanamide derivatives. This guide is intended to provide a speculative framework for potential research applications and methodologies.
Introduction
This compound is a small molecule characterized by a primary amino group, a tertiary amide, and a short aliphatic chain. Its structure suggests potential utility as a chemical building block or scaffold in medicinal chemistry and drug discovery. The presence of both a basic amino group and a polar amide moiety could allow for diverse chemical modifications and interactions with biological targets. This document outlines hypothetical research applications, general experimental protocols, and the chemical properties of this compound to guide future investigations.
Chemical and Physical Properties
The fundamental properties of 3-Amino-N,N-diethylpropanamide and its hydrochloride salt are summarized below. These data are compiled from publicly available chemical databases and supplier information.
| Property | Value | Source |
| IUPAC Name | 3-amino-N,N-diethylpropanamide;hydrochloride | PubChem |
| CAS Number | 34105-56-1 | AChemBlock[1] |
| Molecular Formula | C₇H₁₇ClN₂O | AChemBlock[1] |
| Molecular Weight | 180.68 g/mol | AChemBlock[1] |
| Canonical SMILES | CCN(CC)C(=O)CCN.Cl | AChemBlock[1] |
| Form | Solid | Sigma-Aldrich[2] |
| Purity | Typically ≥95% | AChemBlock[1] |
| InChI Key | LZRWOYMCZBMHKW-UHFFFAOYSA-N | Sigma-Aldrich[2] |
Potential Research Applications
Based on the structural motifs present in this compound, several avenues of research can be hypothesized. The primary amino group serves as a key functional handle for derivatization, while the diethylamide moiety can influence solubility, metabolic stability, and target engagement.
Scaffold for Novel Compound Libraries
The compound is an ideal starting material for the synthesis of diverse chemical libraries for high-throughput screening. The primary amine can be readily modified through various reactions to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
-
Potential Therapeutic Areas:
-
Antimicrobial Agents: Amide derivatives have shown promise as antimicrobial agents. Modifications of the amino group could lead to novel compounds with activity against various bacterial or fungal strains.
-
Analgesics: The α-aminoamide scaffold is a known pharmacophore for sodium ion channel blockers, which have applications in treating neuropathic pain.[3] Derivatization of the core structure could yield new analgesic candidates.
-
Anticancer Agents: The amide linkage is a fundamental component of many biologically active molecules, including some anticancer drugs.[4]
-
Fragment-Based Drug Discovery
As a small molecule, this compound could be used as a fragment in fragment-based drug discovery (FBDD) campaigns. Its ability to form hydrogen bonds via the amide group and potential ionic interactions through the protonated amine could allow it to bind to pockets on protein targets. Hits identified from fragment screening could then be grown or linked to generate more potent leads.
Experimental Protocols (Generalized)
The following are generalized experimental protocols for the synthesis and potential evaluation of derivatives of this compound. These are based on standard organic chemistry techniques and common biological assays for related compound classes.
General Synthesis of N-Acyl Derivatives
This protocol describes a general method for the acylation of the primary amino group of this compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., DCC, EDC, HATU)
-
Base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., dichloromethane, DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and a coupling agent (1.1 eq) in an anhydrous solvent, add the base (2.2 eq).
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acyl derivative.
In Vitro Antimicrobial Susceptibility Testing
This protocol outlines a general method for assessing the antimicrobial activity of synthesized derivatives using the broth microdilution method.
Materials:
-
Synthesized compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the broth medium.
-
Prepare an inoculum of the microbial strain and adjust its concentration to a standard level.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microbes in broth) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific microbial strain.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualizations
The following diagrams illustrate hypothetical workflows and a potential signaling pathway where derivatives of this compound could be investigated.
Caption: A generalized workflow for the synthesis and screening of novel derivatives.
Caption: A hypothetical signaling pathway modulated by a derivative compound.
Conclusion
While there is a notable absence of specific research on this compound in the public domain, its chemical structure presents it as a viable candidate for a building block in the synthesis of novel bioactive compounds. The generalized protocols and hypothetical applications outlined in this guide are intended to serve as a starting point for researchers interested in exploring the potential of this and structurally related small molecules. Future work would be required to synthesize and evaluate derivatives to determine if any possess valuable biological activities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Novel α-Aminoamides Containing an Indole Moiety for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of amide derivatives of nimbolide - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-N,N-diethylpropanamide hydrochloride derivatives and analogs
An In-depth Technical Guide on 3-Amino-N,N-diethylpropanamide Hydrochloride Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, its derivatives, and analogs. It covers their synthesis, biological activities, and potential therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.
Core Compound Profile
This compound is a chemical entity with the CAS number 34105-56-1 and the molecular formula C7H17ClN2O. It serves as a foundational structure for the development of a variety of derivatives with diverse pharmacological properties.
Synthesis of Derivatives
The synthesis of 3-Amino-N,N-diethylpropanamide derivatives and related amide compounds can be achieved through several established chemical reactions. A general approach involves the coupling of a carboxylic acid with an amine.
General Synthesis Protocol for Amide Derivatives
A common method for forming the amide bond is the reaction of a substituted aniline with an amino acid ester. This one-step reaction typically involves refluxing equimolar quantities of the aniline and the amino acid ester in a solvent such as methanol for several hours. The resulting solid product can then be purified and analyzed.
Another approach involves the use of coupling agents to facilitate the amide bond formation. For instance, a carboxylic acid can be reacted with an amine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often with an additive such as 1-hydroxybenzotriazole (HOBt), in an appropriate solvent like anhydrous tetrahydrofuran (THF).
Biological Activities and Therapeutic Potential
Derivatives of 3-Amino-N,N-diethylpropanamide have been investigated for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
Antimicrobial Activity
Certain analogs of 3-aminopropanamide have demonstrated potential as antimicrobial agents. Studies have shown that some of these compounds can disrupt bacterial cell wall synthesis and inhibit key metabolic pathways. For example, some derivatives have been reported to reduce bacterial viability at concentrations as low as 10 µg/mL, indicating their potential for development as novel antibiotics.[1]
Anticancer Activity and Enzyme Inhibition
A significant area of research for 3-aminopropanamide derivatives is in oncology, particularly as enzyme inhibitors. A series of novel 3-aminopropanamide derivatives have been developed as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).
Several 3-aminopropanamide derivatives have shown potent inhibitory activity against EGFR, including the T790M mutant which is associated with resistance to first-generation EGFR inhibitors. The cytotoxic effects of these compounds have been evaluated in NSCLC cell lines.
Table 1: Cytotoxicity of 3-Aminopropanamide EGFR Inhibitors in NSCLC Cell Lines [2]
| Compound | Cell Line | IC50 (µM) |
| UPR1268 | H1975 | 0.05 ± 0.01 |
| UPR1282 | H1975 | 0.08 ± 0.02 |
| Gefitinib | H1975 | 0.8 ± 0.1 |
| UPR1268 | A549 | 1.5 ± 0.2 |
| UPR1282 | A549 | 2.1 ± 0.3 |
| Gefitinib | A549 | 3.0 ± 0.4 |
| UPR1268 | Calu-1 | 0.9 ± 0.1 |
| UPR1282 | Calu-1 | 1.2 ± 0.2 |
| Gefitinib | Calu-1 | 1.8 ± 0.3 |
Data presented as mean ± standard deviation.
These results indicate that compounds UPR1268 and UPR1282 are significantly more potent than gefitinib in the H1975 cell line, which harbors the EGFR T790M resistance mutation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis for EGFR Signaling
This protocol is used to determine the effect of the compounds on the phosphorylation of EGFR and its downstream signaling proteins.
-
Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR, and other downstream targets overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the anticancer 3-aminopropanamide derivatives is the irreversible inhibition of EGFR. This leads to the blockade of downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.
Caption: EGFR Signaling Pathway Inhibition.
Experimental and Logical Workflows
The development and evaluation of 3-Amino-N,N-diethylpropanamide derivatives typically follow a structured workflow from synthesis to biological characterization.
Caption: Drug Development Workflow.
This guide highlights the significant potential of 3-Amino-N,N-diethylpropanamide derivatives as a versatile scaffold for the development of new therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully explore their clinical potential.
References
In-depth Technical Guide: Biological Activity of 3-Amino-N,N-diethylpropanamide hydrochloride
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Biological Activity of 3-Amino-N,N-diethylpropanamide hydrochloride
1. Executive Summary
This document provides a comprehensive overview of the currently available scientific literature regarding the biological activity of this compound. Despite a thorough search of scientific databases and publicly available information, there is a significant lack of published research on the specific biological effects, mechanism of action, and pharmacological properties of this compound. The information that is available is primarily limited to its chemical identity and basic physical properties. This guide is intended to summarize the existing data and highlight the absence of in-depth biological studies, thereby identifying a clear gap in the current scientific knowledge.
2. Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information has been aggregated from various chemical supplier databases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 34105-56-1 | [1][2][3][4] |
| Molecular Formula | C₇H₁₇ClN₂O | [1][2][3] |
| Molecular Weight | 180.68 g/mol | [1][3][4] |
| IUPAC Name | 3-amino-N,N-diethylpropanamide;hydrochloride | |
| Synonyms | 3-Amino-N,N-diethylpropionamide hydrochloride | [1][4] |
| Physical Form | Solid | [1][4] |
| Purity | Typically ≥95% (as per supplier specifications) | [2] |
3. Review of Biological Activity
A comprehensive search of prominent scientific literature databases, including PubMed, Scopus, and Google Scholar, was conducted to identify studies related to the biological activity of this compound. This search included terms such as "biological activity," "pharmacology," "mechanism of action," "in vitro," and "in vivo" in conjunction with the compound's name and CAS number.
The search did not yield any peer-reviewed articles, patents, or technical reports detailing specific biological or pharmacological effects of this compound. Consequently, there is no quantitative data available, such as IC₅₀, EC₅₀, or Kᵢ values, to present in a tabular format. Furthermore, no information was found regarding its potential therapeutic targets, signaling pathway interactions, or overall mechanism of action.
4. Experimental Protocols
Due to the absence of published experimental studies on the biological activity of this compound, this guide cannot provide detailed methodologies for any key experiments.
5. Signaling Pathways and Experimental Workflows
As no signaling pathways or experimental workflows have been described in the literature for this compound, the creation of corresponding diagrams is not possible at this time.
The current body of scientific knowledge on the biological activity of this compound is exceptionally limited. While its chemical identity is established, its effects on biological systems remain uninvestigated and unreported in publicly accessible literature. This presents a clear opportunity for novel research in the fields of pharmacology and drug discovery.
Future research efforts could focus on:
-
Initial Screening: Performing broad-spectrum in vitro screening assays to identify any potential biological targets or activities (e.g., enzyme inhibition, receptor binding, antimicrobial effects).
-
Mechanism of Action Studies: Should initial screening yield positive results, subsequent studies could elucidate the compound's mechanism of action.
-
In Vivo Efficacy and Toxicology: If a promising in vitro activity is identified, further investigation in animal models would be warranted to assess its efficacy and safety profile.
This document will be updated as new research on the biological activity of this compound becomes available. Researchers and professionals in the field are encouraged to publish their findings to contribute to a greater understanding of this compound.
References
- 1. 3-(tert-butylamino)-N,N-diethylpropanamide | C11H24N2O | CID 13976244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-amino-N,N-diethylpropanamide | C7H16N2O | CID 16793555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 34105-56-1 | AChemBlock [achemblock.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for 3-Amino-N,N-diethylpropanamide Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-N,N-diethylpropanamide hydrochloride, a bifunctional organic molecule, presents itself as a versatile building block in the landscape of organic synthesis. Its structure, incorporating both a primary amine and a tertiary amide, allows for a diverse range of chemical transformations. The primary amino group serves as a nucleophilic center, readily participating in reactions such as acylation and alkylation, while the tertiary amide offers a site for potential modifications and influences the molecule's overall solubility and reactivity. The hydrochloride salt form enhances its stability and ease of handling compared to the free base.
These characteristics make this compound a valuable precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. It can be utilized to introduce a flexible three-carbon spacer with a terminal diethylamide moiety, a common structural motif in various biologically active compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 34105-56-1 |
| Molecular Formula | C₇H₁₇ClN₂O |
| Molecular Weight | 180.68 g/mol |
| Appearance | Solid |
| SMILES | CCN(CC)C(=O)CCN.Cl |
Applications in Organic Synthesis
This compound is primarily utilized as a nucleophilic building block in various organic reactions. The reactivity of the primary amine allows for the facile construction of new carbon-nitrogen and heteroatom-nitrogen bonds.
N-Acylation for the Synthesis of Substituted Amides
The primary amino group of this compound can be readily acylated using a variety of acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction is fundamental for the synthesis of N-substituted β-amino amides, which are important scaffolds in medicinal chemistry.
Logical Workflow for N-Acylation
Application Notes and Protocols for 3-Amino-N,N-diethylpropanamide hydrochloride in Medicinal Chemistry
Topic: 3-Amino-N,N-diethylpropanamide hydrochloride as a Building Block in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable bifunctional building block in medicinal chemistry. Its structure, featuring a primary amine and a tertiary amide, allows for diverse chemical modifications, making it a key component in the synthesis of various biologically active compounds. This document provides detailed application notes and experimental protocols for its use, with a primary focus on the synthesis of the well-known antiarrhythmic drug, Procainamide.
Application Note 1: Synthesis of Procainamide, a Class Ia Antiarrhythmic Agent
This compound is a crucial precursor for the synthesis of Procainamide. Procainamide functions as a sodium channel blocker and is used to treat cardiac arrhythmias.[1] The synthesis involves the acylation of the primary amine of a 3-amino-N,N-diethylpropanamide derivative with a substituted benzoyl chloride.
Key Bioactive Molecule: Procainamide
Procainamide, chemically known as 4-amino-N-(2-diethylaminoethyl)benzamide, is a well-established pharmaceutical agent for treating cardiac arrhythmias.[2][3] It is classified as a Class Ia antiarrhythmic agent in the Vaughan Williams classification system.[1]
Mechanism of Action:
Procainamide's primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[4] By binding to the open and inactivated states of the channel, it slows the influx of sodium ions during phase 0 of the cardiac action potential.[5] This action decreases the rate of depolarization, prolongs the action potential duration, and increases the effective refractory period of cardiac muscle, thereby suppressing abnormal heart rhythms.[2][6]
Quantitative Data: Procainamide Activity
| Parameter | Value | Reference |
| Drug Class | Class Ia Antiarrhythmic | [1] |
| Primary Target | Voltage-gated sodium channels (Nav1.5) | [4] |
| Secondary Target | IKr rectifier K+ current | [1] |
| Bioavailability (oral) | 85% | [1] |
| Protein Binding | 15% to 20% | [1] |
| Elimination Half-life | ~2.5 to 4.5 hours | [1] |
| Metabolism | Hepatic (CYP2D6-mediated) | [1] |
| Excretion | Renal | [1] |
| DNA Methyltransferase 1 (DNMT1) Inhibition (Ki) | 7.2 µM | [7] |
Experimental Protocols
Protocol 1: Synthesis of Procainamide from 4-Aminobenzoic Acid
This protocol outlines a common synthetic route to Procainamide, which involves the coupling of a 4-aminobenzoyl derivative with N,N-diethylethylenediamine, a close structural analog of 3-Amino-N,N-diethylpropanamide. The use of the hydrochloride salt of the amine component is standard practice to improve stability and handling.
Materials:
-
4-Aminobenzoic acid
-
Thionyl chloride or Oxalyl chloride
-
N,N-Diethylethylenediamine (structurally related to the topic building block)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Hydrochloric acid (for salt formation)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Activation of 4-Aminobenzoic Acid:
-
In a round-bottom flask, suspend 4-aminobenzoic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours until the solid dissolves and the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain 4-aminobenzoyl chloride hydrochloride as a solid. This intermediate can be used directly in the next step.
-
-
Amide Coupling:
-
Dissolve N,N-diethylethylenediamine in an anhydrous solvent such as dichloromethane in a separate flask, and cool the solution in an ice bath.
-
Add a base, such as triethylamine (2 equivalents), to the solution.
-
Slowly add a solution of the previously prepared 4-aminobenzoyl chloride hydrochloride in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with water, a mild aqueous acid solution (e.g., 1M HCl) to remove excess amine, and a mild aqueous base solution (e.g., saturated sodium bicarbonate) to remove unreacted acid chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Procainamide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
-
Salt Formation (Procainamide Hydrochloride):
-
Dissolve the purified Procainamide base in a suitable solvent like ethanol or isopropanol.
-
Add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain Procainamide hydrochloride.
-
Visualizations
Signaling Pathway: Cardiac Action Potential and Procainamide's Site of Action
Caption: Procainamide blocks Na+ channels, affecting Phase 0 of the cardiac action potential.
Experimental Workflow: Synthesis of Procainamide
Caption: General workflow for the synthesis of Procainamide Hydrochloride.
References
- 1. Procainamide - Wikipedia [en.wikipedia.org]
- 2. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Procainamide | C13H21N3O | CID 4913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Procainamide in ACLS [aclsonline.us]
- 5. m.youtube.com [m.youtube.com]
- 6. drugs.com [drugs.com]
- 7. Procainamide hydrochloride, Sodium channel blocker (CAS 614-39-1) | Abcam [abcam.com]
Application Notes and Protocols for the Incorporation of 3-Amino-N,N-diethylpropanamide Hydrochloride into Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 3-Amino-N,N-diethylpropanamide hydrochloride as a versatile building block in the synthesis of novel chemical entities. The protocols detailed herein are designed to facilitate the incorporation of this scaffold into diverse molecular frameworks, particularly for applications in drug discovery and medicinal chemistry.
Chemical and Physical Properties
This compound is a bifunctional molecule featuring a primary amine and a tertiary amide. This unique structure allows for selective chemical modifications, making it a valuable starting material for creating diverse compound libraries. The primary amine serves as a key functional group for forming new chemical bonds, most commonly amide linkages.
A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-amino-N,N-diethylpropanamide;hydrochloride | [1] |
| Molecular Formula | C₇H₁₇ClN₂O | [2] |
| Molecular Weight | 180.68 g/mol | [2] |
| CAS Number | 34105-56-1 | [2] |
| Appearance | White crystalline powder or agglomerates | [3] |
| Solubility | Soluble in water and alcohol solvents | [3] |
General Synthetic Strategy: Amide Bond Formation
The most common and direct application of this compound in synthesizing novel compounds is through the acylation of its primary amine group. This reaction forms a stable amide bond with a carboxylic acid, acyl chloride, or other activated carboxylic acid derivatives. This approach is fundamental in medicinal chemistry for linking different molecular fragments.[4][5]
A general workflow for this synthetic approach is outlined below.
Caption: General workflow for amide bond formation.
Experimental Protocols
This section provides a detailed protocol for a standard amide coupling reaction using this compound and a generic carboxylic acid.
Materials and Reagents
| Reagent | Purity | Supplier |
| This compound | ≥95% | AChemBlock[2] |
| Carboxylic Acid (R-COOH) | ≥98% | Various |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | ≥98% | Various |
| DIPEA (N,N-Diisopropylethylamine) | ≥99% | Various |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Various |
| N,N-Dimethylformamide (DMF), Anhydrous | ≥99.8% | Various |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | Various |
| Brine (Saturated aqueous NaCl) | Reagent Grade | Various |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Various |
Protocol: Amide Coupling via HATU Activation
This protocol describes the coupling of a carboxylic acid with 3-Amino-N,N-diethylpropanamide using HATU as the activating agent.
-
Preparation of the Free Amine:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.2 eq) to the solution and stir at room temperature for 15-30 minutes to generate the free amine in situ.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DCM or DMF.
-
Stir the mixture at room temperature for 10-20 minutes.
-
-
Coupling Reaction:
-
Slowly add the activated carboxylic acid solution to the free amine solution.
-
Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the desired novel compound.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Potential Applications in Drug Discovery
Compounds incorporating the N,N-diethylpropanamide moiety may exhibit a range of biological activities. This scaffold can be used to explore structure-activity relationships (SAR) in various drug discovery programs. For instance, derivatives could be designed as inhibitors of specific enzymes or as ligands for receptors implicated in disease.[6][7]
Below is a hypothetical signaling pathway that could be targeted by novel compounds derived from this scaffold.
Caption: Hypothetical GPCR signaling pathway inhibition.
Safety and Handling
3-Amino-N,N-diethylpropanamide and its hydrochloride salt are classified as harmful if swallowed, causing skin irritation, serious eye damage, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 3-Aminopropanamide hydrochloride | C3H9ClN2O | CID 22222288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 34105-56-1 | AChemBlock [achemblock.com]
- 3. chembk.com [chembk.com]
- 4. air.unimi.it [air.unimi.it]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-amino-N,N-diethylpropanamide | C7H16N2O | CID 16793555 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Amino-N,N-diethylpropanamide Hydrochloride: An Evaluation of its Role in Peptide Synthesis
Initial investigation into the utility of 3-Amino-N,N-diethylpropanamide hydrochloride as a reagent for peptide synthesis has found no direct evidence of its application in this capacity within scientific literature or standard chemical supplier documentation. While this compound is commercially available, it is not cited as a coupling agent, additive, or any other form of reagent actively used to facilitate the formation of peptide bonds between amino acids.
Currently, the compound is listed by several chemical suppliers, but its documented applications in the context of peptide synthesis are absent. The available information is limited to its chemical identity, including its CAS number (34105-56-1), molecular formula (C₇H₁₇ClN₂O), and purity levels.
Given the absence of specific data on the use of this compound as a peptide synthesis reagent, this document will instead provide a detailed overview of the established principles of peptide synthesis, focusing on the roles of common reagents and the incorporation of β-amino acids, of which 3-Amino-N,N-diethylpropanamide is a derivative. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of peptide chemistry.
General Principles of Peptide Synthesis
Peptide synthesis is a cornerstone of chemical biology and drug discovery, enabling the construction of peptides by forming amide bonds between amino acids. The most prevalent method is Solid-Phase Peptide Synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
The fundamental steps of an SPPS cycle are:
-
Deprotection: Removal of the temporary N-terminal protecting group (e.g., Fmoc or Boc) from the resin-bound amino acid or peptide.
-
Activation: Activation of the carboxyl group of the incoming amino acid to make it highly reactive.
-
Coupling: Reaction of the activated amino acid with the deprotected N-terminus of the resin-bound peptide, forming a new peptide bond.
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and any side-chain protecting groups are removed.
Key Reagents in Peptide Synthesis
A variety of reagents are employed to ensure the efficiency and fidelity of peptide synthesis:
-
Coupling Reagents: These compounds activate the carboxylic acid of the incoming amino acid, facilitating peptide bond formation. Common classes include carbodiimides (e.g., DCC, DIC, EDC), phosphonium salts (e.g., PyBOP, HBTU, HATU), and uronium salts (e.g., HBTU, HATU).
-
Additives: Often used in conjunction with coupling reagents to improve reaction rates and suppress side reactions, particularly racemization. Common additives include 1-hydroxybenzotriazole (HOBt) and its derivatives.
-
Bases: Tertiary amines, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), are used to neutralize salts and provide the basic conditions required for coupling reactions.
-
Deprotection Reagents: These are used to remove the N-terminal protecting groups. For the widely used Fmoc group, a solution of piperidine in a polar aprotic solvent like DMF is employed.
Incorporation of β-Amino Acids in Peptide Synthesis
While this compound itself is not documented as a synthesis reagent, it is a derivative of β-alanine, a β-amino acid. β-Amino acids are valuable building blocks in peptidomimetic studies as they can induce unique secondary structures in peptides and often exhibit enhanced stability against enzymatic degradation.
The incorporation of a β-amino acid into a peptide sequence follows the general principles of SPPS. The β-amino acid is N-terminally protected (e.g., with Fmoc) and its carboxyl group is activated for coupling to the growing peptide chain.
General Protocol for Incorporating a β-Amino Acid using Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing a β-amino acid.
Table 1: Materials and Reagents for β-Amino Acid Incorporation
| Material/Reagent | Purpose | Typical Concentration/Amount |
| Fmoc-protected α-amino acids | Building blocks | 3-5 equivalents |
| Fmoc-protected β-amino acid | Building block | 3-5 equivalents |
| Rink Amide Resin | Solid support | 0.1-0.5 mmol scale |
| Dichloromethane (DCM) | Solvent for swelling and washing | - |
| N,N-Dimethylformamide (DMF) | Main solvent for synthesis | - |
| 20% Piperidine in DMF | Fmoc deprotection solution | - |
| Coupling Reagent (e.g., HATU) | Carboxyl group activation | 3-5 equivalents |
| Base (e.g., DIPEA) | Activation and neutralization | 6-10 equivalents |
| Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Cleavage from resin and side-chain deprotection | - |
| Diethyl ether | Peptide precipitation | - |
Experimental Workflow:
Caption: Workflow for SPPS incorporating a β-amino acid.
Detailed Protocol:
-
Resin Swelling: Swell the Rink Amide resin in a mixture of DCM and DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating it with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
In a separate vial, pre-activate the first Fmoc-protected α-amino acid (3-5 eq.) with HATU (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF.
-
-
β-Amino Acid Incorporation:
-
Deprotect the N-terminus of the resin-bound amino acid with 20% piperidine in DMF.
-
Wash the resin with DMF.
-
Pre-activate the Fmoc-protected β-amino acid with HATU and DIPEA as described above.
-
Couple the activated β-amino acid to the resin-bound peptide.
-
Wash the resin with DMF.
-
-
Peptide Elongation: Repeat the deprotection, wash, coupling, and wash steps for the remaining amino acids in the sequence.
-
Cleavage and Purification:
-
Perform a final Fmoc deprotection.
-
Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase HPLC.
-
Signaling Pathway of Peptide Action (General Example)
Peptides often exert their biological effects by binding to cell surface receptors, such as G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.
Caption: A generalized GPCR signaling pathway initiated by peptide binding.
Application Notes and Protocols for Reactions Involving 3-Amino-N,N-diethylpropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 3-Amino-N,N-diethylpropanamide hydrochloride as a reactant in amide synthesis, a common reaction in pharmaceutical and chemical research. The following sections detail a representative experimental setup for the acylation of this compound, including reagent quantities, reaction conditions, and purification methods.
Introduction
This compound is a bifunctional molecule containing a primary amine and a tertiary amide. The primary amine serves as a nucleophile, making it a useful building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its hydrochloride salt form enhances stability and solubility in certain solvents. This document outlines a general procedure for the N-acylation of this compound with a carboxylic acid using common coupling agents.
Experimental Protocols
Protocol 1: N-Acylation of this compound using EDC and HOBT
This protocol describes a standard method for forming an amide bond between this compound and a generic carboxylic acid (R-COOH) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) as a coupling agent and 1-Hydroxybenzotriazole (HOBT) as an additive to suppress side reactions and improve yield.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBT)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), HOBT (1.2 eq), and EDC-HCl (1.2 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the reagents. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add DIPEA (2.5 eq) to this solution to neutralize the hydrochloride salt and act as a base in the reaction.
-
Reaction: Slowly add the amine solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-acylated product.
Data Presentation
The following table summarizes the typical quantities and conditions for the N-acylation reaction described in Protocol 1.
| Parameter | Value |
| Starting Materials | |
| This compound | 1.0 mmol |
| Carboxylic Acid (R-COOH) | 1.0 mmol |
| Reagents | |
| EDC-HCl | 1.2 mmol |
| HOBT | 1.2 mmol |
| DIPEA | 2.5 mmol |
| Solvent | |
| Anhydrous Dichloromethane (DCM) | 20 mL |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | |
| Purified Product | 70-90% (Varies with substrate) |
Visualizations
The following diagrams illustrate the general signaling pathway for amide bond formation and the experimental workflow.
Caption: Amide bond formation signaling pathway.
Caption: General experimental workflow for N-acylation.
Application Potential of 3-Amino-N,N-diethylpropanamide hydrochloride in Material Science
Note to the Reader: As of late 2025, a comprehensive literature search did not yield specific research articles or established protocols detailing the application of 3-Amino-N,N-diethylpropanamide hydrochloride in material science. The information provided below is a hypothetical application note and protocol designed to serve as a conceptual framework for researchers. This document illustrates how this molecule could potentially be utilized based on its chemical structure, particularly its primary amine and amide functionalities. The experimental data and protocols are theoretical and should be used as a guideline for future research and development.
Hypothetical Application Notes: pH-Responsive Hydrogels for Controlled Drug Delivery
Introduction: this compound is a versatile functional monomer possessing a primary amine group that can be readily polymerized and an N,N-diethylpropanamide side chain. The primary amine group provides a site for polymerization and, after neutralization, imparts a pH-sensitive character to the resulting polymer. This makes the compound a promising candidate for the synthesis of advanced hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely used in biomedical applications such as drug delivery and tissue engineering.[1][2][3] The incorporation of 3-Amino-N,N-diethylpropanamide into a polymer backbone could create "smart" hydrogels that exhibit controlled swelling and release behavior in response to changes in environmental pH.
Potential Key Features:
-
pH-Responsiveness: The primary amine group has a pKa that allows for protonation in acidic environments. This protonation leads to electrostatic repulsion between polymer chains, causing the hydrogel to swell and release its encapsulated payload. In neutral or basic environments, the amine is deprotonated, allowing the hydrogel to contract.
-
Biocompatibility: Amino acid and amide-based polymers are often biocompatible, making them suitable for applications in drug development and medicine.[4]
-
Tunable Properties: The degree of swelling, mechanical strength, and drug release kinetics could be tuned by adjusting the concentration of the this compound monomer during polymerization.
Hypothetical Quantitative Data Summary:
The following table summarizes the theoretical properties of a hydrogel synthesized with 3-Amino-N,N-diethylpropanamide (ADPA) as a functional monomer, compared to a standard poly(acrylamide) control hydrogel.
| Property | Hydrogel with ADPA | Control Hydrogel (Polyacrylamide) |
| Equilibrium Swelling Ratio (pH 5.0) | 25 g/g | 8 g/g |
| Equilibrium Swelling Ratio (pH 7.4) | 9 g/g | 8 g/g |
| Doxorubicin Loading Capacity | 85% | 30% |
| Cumulative Release at 24h (pH 5.0) | 75% | 20% |
| Cumulative Release at 24h (pH 7.4) | 15% | 18% |
Hypothetical Experimental Protocols
1. Synthesis of pH-Responsive Hydrogel via Free-Radical Polymerization
This protocol describes the synthesis of a pH-responsive hydrogel using 3-Amino-N,N-diethylpropanamide, acrylamide (AAm) as the backbone monomer, N,N'-methylenebis(acrylamide) (MBA) as the cross-linker, and ammonium persulfate (APS) as the initiator.
Caption: Experimental workflow for pH-responsive hydrogel synthesis.
Procedure:
-
Solution Preparation: In a 50 mL beaker, dissolve 710 mg (10 mmol) of acrylamide, 361 mg (2 mmol) of this compound, and 31 mg (0.2 mmol) of MBA cross-linker in 10 mL of deionized water. Neutralize the hydrochloride salt by carefully adding 0.1 M NaOH to reach a pH of 7.0.
-
Degassing: Place the beaker in an ice-water bath and purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation: While still under a nitrogen atmosphere, add 40 mg of APS dissolved in 200 µL of deionized water to the monomer solution and mix gently.
-
Molding: Immediately transfer the reaction mixture into a mold (e.g., between two glass plates with a 1 mm spacer).
-
Curing: Allow the polymerization to proceed at room temperature for 12 hours.
-
Purification: Carefully remove the resulting hydrogel sheet from the mold. Cut the gel into discs of a desired diameter (e.g., 10 mm).
-
Washing: Immerse the hydrogel discs in a large volume of deionized water for 3 days, changing the water every 8-12 hours to remove unreacted monomers and initiator.
-
Drying: Freeze the purified hydrogel discs and lyophilize (freeze-dry) them for 48 hours to obtain dry xerogels. Store in a desiccator.
2. Characterization of pH-Dependent Swelling
This protocol outlines the procedure to quantify the swelling behavior of the synthesized hydrogel at different pH values.
Caption: Logical diagram for determining the swelling ratio of hydrogels.
Procedure:
-
Initial Measurement: Weigh a lyophilized hydrogel disc to obtain its dry weight (Wd).
-
Immersion: Place the disc in a vial containing 20 mL of a buffer solution (e.g., acetate buffer for pH 5.0 or phosphate-buffered saline for pH 7.4).
-
Equilibration: Incubate the vial at 37 °C.
-
Weighing: At predetermined time intervals, remove the hydrogel disc, gently blot the surface with filter paper to remove excess water, and weigh it to get the swollen weight (Ws).
-
Equilibrium Check: Repeat step 4 until the weight remains constant, indicating that swelling equilibrium has been reached.
-
Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (Ws - Wd) / Wd.
References
- 1. Peptide- and Metabolite-Based Hydrogels: Minimalistic Approach for the Identification and Characterization of Gelating Building Blocks [mdpi.com]
- 2. Short Peptide-Based Smart Thixotropic Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Hydrogels: A Comprehensive Review of Natural and Synthetic Innovations for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fully amino acid-based hydrogel as potential scaffold for cell culturing and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening 3-Amino-N,N-diethylpropanamide hydrochloride for Biological Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-N,N-diethylpropanamide hydrochloride is a small molecule whose biological targets and pharmacological effects are not yet well-characterized in publicly available literature. These application notes provide a comprehensive framework for the systematic screening and identification of its potential biological targets. The protocols outlined below describe a multi-tiered approach, beginning with broad, high-throughput screening assays and progressing to more focused target validation and mechanism of action studies. This document is intended to guide researchers in the initial stages of investigating the bioactivity of this compound.
Section 1: Overview of Screening Strategy
A hierarchical screening approach is recommended to efficiently identify the biological targets of this compound. This strategy begins with broad phenotypic screening to identify any observable effects in a cellular context, followed by broad target-based screening against common drug target classes. Positive "hits" from these initial screens are then subjected to more rigorous secondary assays for confirmation and validation.
Workflow for Target Identification of this compound
Caption: A logical workflow for the identification and validation of biological targets.
Section 2: Primary Screening Protocols
The initial phase of screening is designed to cast a wide net to identify potential biological activities of the compound.
Phenotypic Screening
Phenotypic screening is a powerful approach to discover the effects of a compound in a biological system without prior knowledge of its molecular target.[1][2][3]
Protocol: Cell Viability/Cytotoxicity Assay
-
Cell Culture: Plate a panel of human cancer cell lines (e.g., HeLa, A549, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). Serially dilute the compound to final concentrations ranging from 0.1 µM to 100 µM in cell culture medium. Add the compound dilutions to the cells.
-
Incubation: Incubate the treated plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a resazurin-based reagent (e.g., alamarBlue) or a tetrazolium-based reagent (e.g., MTT) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells.
Broad Biochemical Screening
Biochemical assays are essential for identifying direct interactions between the compound and purified molecular targets.[4][5][6][7][8] It is recommended to screen against large panels of common drug targets.
Protocol: Kinase Panel Screening
-
Assay Principle: Utilize a fluorescence-based assay to measure the inhibition of a panel of recombinant kinases.
-
Compound Preparation: Prepare this compound at a final concentration of 10 µM.
-
Kinase Reaction: In a 384-well plate, combine the compound, a specific kinase from the panel, its corresponding substrate, and ATP.
-
Incubation: Allow the kinase reaction to proceed for 60 minutes at room temperature.
-
Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate.
-
Data Acquisition: Measure the fluorescence signal on a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to a positive control inhibitor and a vehicle control.
Protocol: GPCR Binding Assay
-
Assay Principle: A competitive binding assay using membrane preparations from cells overexpressing a specific GPCR and a radiolabeled or fluorescently labeled ligand.
-
Compound Preparation: Prepare the test compound at a final concentration of 10 µM.
-
Binding Reaction: In a 96-well filter plate, incubate the compound with the GPCR-containing membranes and the labeled ligand.
-
Incubation: Allow the binding reaction to reach equilibrium (typically 60-120 minutes).
-
Washing: Wash the plate to remove unbound ligand.
-
Data Acquisition: Measure the remaining radioactivity or fluorescence.
-
Data Analysis: Determine the percentage of displacement of the labeled ligand by the test compound.
Protocol: Protease Activity Assay
-
Assay Principle: A fluorogenic assay where the cleavage of a peptide substrate by a protease results in an increase in fluorescence.[9][10][11][12][13]
-
Compound Preparation: Prepare the test compound at a final concentration of 10 µM.
-
Protease Reaction: In a 384-well plate, pre-incubate the compound with a specific protease.
-
Substrate Addition: Add the fluorogenic peptide substrate to initiate the reaction.
-
Data Acquisition: Monitor the increase in fluorescence over time using a kinetic plate reader.
-
Data Analysis: Calculate the initial reaction velocity and determine the percentage of inhibition caused by the compound.
Data Presentation: Summary of Primary Screening Hits
| Assay Type | Target/Cell Line | Compound Concentration | Result (% Inhibition/Viability) |
| Phenotypic | HeLa | 10 µM | 45% Viability |
| Phenotypic | A549 | 10 µM | 98% Viability |
| Biochemical | Kinase Panel (200 kinases) | 10 µM | No significant inhibition |
| Biochemical | GPCR Panel (50 receptors) | 10 µM | 62% inhibition of Receptor X |
| Biochemical | Protease Panel (30 proteases) | 10 µM | No significant inhibition |
Section 3: Hit Confirmation and Target Deconvolution
Once initial "hits" are identified, the next step is to confirm these findings and begin to pinpoint the specific molecular target(s).
Dose-Response Analysis
Protocol: IC50/EC50 Determination
-
Compound Preparation: Prepare a 10-point serial dilution of this compound, typically starting from 100 µM.
-
Assay Performance: Perform the primary assay (e.g., the GPCR binding assay for Receptor X) with the range of compound concentrations.
-
Data Analysis: Plot the percentage of inhibition or response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibition) or EC50 (for activation) value.
Data Presentation: Dose-Response Data
| Target | Assay Type | IC50/EC50 (µM) | Hill Slope | R² |
| Receptor X | Binding Assay | 5.2 | 1.1 | 0.98 |
| HeLa | Viability Assay | 12.8 | 1.3 | 0.95 |
Target Deconvolution Strategies
If a phenotypic effect is observed without a clear target from biochemical screens, target deconvolution methods are necessary.[14][15][16][17][18]
Protocol: Affinity Chromatography
-
Compound Immobilization: Synthesize an analog of this compound with a linker suitable for covalent attachment to a solid support (e.g., agarose beads).
-
Cell Lysate Preparation: Prepare a protein lysate from the responsive cell line (e.g., HeLa).
-
Affinity Pulldown: Incubate the immobilized compound with the cell lysate to allow binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a competitive ligand or by changing buffer conditions.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Section 4: Target Validation and Mechanism of Action
The final stage involves confirming the direct interaction with the identified target and understanding its functional consequences.
Biophysical Binding Assays
Protocol: Surface Plasmon Resonance (SPR)
-
Assay Principle: SPR measures the binding of an analyte (the compound) to a ligand (the purified target protein) immobilized on a sensor chip in real-time.[19][20][21][22]
-
Chip Preparation: Covalently immobilize the purified putative target protein (e.g., Receptor X) onto a sensor chip.
-
Binding Measurement: Flow different concentrations of this compound over the chip surface.
-
Data Acquisition: Record the change in the refractive index at the surface, which is proportional to the amount of bound compound.
-
Data Analysis: Analyze the association and dissociation kinetics to determine the binding affinity (KD), and on- (ka) and off-rates (kd).
Protocol: Isothermal Titration Calorimetry (ITC)
-
Assay Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters.[23][24][25][26]
-
Sample Preparation: Place the purified target protein in the sample cell and the compound in the titration syringe.
-
Titration: Inject small aliquots of the compound into the protein solution.
-
Data Acquisition: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Data Presentation: Biophysical Characterization
| Target | Method | KD (µM) | ka (1/Ms) | kd (1/s) | Stoichiometry (n) | ΔH (kcal/mol) |
| Receptor X | SPR | 4.5 | 1.2 x 10⁴ | 5.4 x 10⁻² | - | - |
| Receptor X | ITC | 4.9 | - | - | 1.05 | -5.8 |
Cellular Target Engagement and Pathway Analysis
Hypothetical Signaling Pathway for an Identified GPCR Target
If "Receptor X" is identified as a Gq-coupled GPCR, the following pathway could be investigated.
Caption: A hypothetical Gq-coupled GPCR signaling pathway.
Protocol: Calcium Flux Assay
-
Cell Preparation: Plate cells expressing Receptor X in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Data Acquisition: Immediately measure the change in fluorescence intensity over time using an instrument capable of kinetic reading (e.g., FLIPR).
-
Data Analysis: Quantify the increase in intracellular calcium concentration as a measure of receptor activation.
Conclusion
The application notes and protocols provided herein offer a structured and comprehensive approach to the initial characterization of this compound. By employing a combination of phenotypic, biochemical, and biophysical assays, researchers can effectively identify and validate its biological targets, paving the way for further investigation into its mechanism of action and potential therapeutic applications.
References
- 1. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 2. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 6. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 7. nuvisan.com [nuvisan.com]
- 8. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Protease Assays and Screening Systems | Protease Research [gbiosciences.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 16. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]
- 17. pharmafocusasia.com [pharmafocusasia.com]
- 18. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 23. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols for Cell-based Assays Using 3-Amino-N,N-diethylpropanamide Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery and development, the evaluation of novel chemical entities for their biological activity is a critical first step. Cell-based assays provide a powerful platform for assessing the effects of compounds on cellular processes in a physiologically relevant context. This document provides detailed protocols and application notes for utilizing derivatives of 3-Amino-N,N-diethylpropanamide hydrochloride in common cell-based assays to determine cytotoxicity and cell viability.
The protocols outlined herein are foundational for screening compound libraries, elucidating structure-activity relationships (SAR), and identifying lead candidates for further development. While the specific biological effects of this compound derivatives are diverse and depend on their structural modifications, the methodologies described are broadly applicable for assessing their impact on cell health.
Quantitative Data Summary
The following table represents hypothetical data from a primary screening of novel this compound derivatives to determine their cytotoxic effects on a cancer cell line (e.g., HeLa). The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a compound's potency in inhibiting a biological or biochemical function.
| Compound ID | Derivative Substitution | IC50 (µM) on HeLa Cells (48h) |
| Cpd-A01 | Unsubstituted Phenyl | 15.2 |
| Cpd-A02 | 4-Chlorophenyl | 8.7 |
| Cpd-A03 | 4-Methoxyphenyl | 22.5 |
| Cpd-A04 | 2,4-Dichlorophenyl | 3.1 |
| Cpd-A05 | 4-Nitrophenyl | 5.9 |
| Doxorubicin | Positive Control | 0.8 |
| DMSO | Vehicle Control | > 100 |
Experimental Protocols
Detailed methodologies for two common and robust cell viability assays, the MTT and MTS assays, are provided below. These colorimetric assays are based on the metabolic reduction of a tetrazolium salt to a colored formazan product by viable cells.[1][2]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[1]
Materials:
-
This compound derivatives (stock solutions in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Adherent or suspension cells of choice
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[1]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the vehicle-treated control wells. Plot the cell viability against the compound concentration to determine the IC50 value.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol
The MTS assay is a more convenient alternative to the MTT assay as the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[1]
Materials:
-
This compound derivatives (stock solutions in DMSO)
-
MTS solution (combined with an electron coupling reagent like PES)[1][3]
-
Cell culture medium
-
96-well cell culture plates
-
Adherent or suspension cells of choice
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.
-
MTS Reagent Preparation: Prepare the MTS solution containing the electron coupling reagent according to the manufacturer's instructions. Typically, MTS is dissolved in DPBS to 2 mg/mL, and PES is added to a final concentration of 0.21 mg/mL, with the pH adjusted to 6.0-6.5.[1][3]
-
MTS Addition: After the compound incubation period, add 20 µL of the MTS reagent directly to each well containing 100 µL of medium.[1]
-
Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2.[1] The incubation time will depend on the cell type and metabolic rate.
-
Absorbance Measurement: Record the absorbance at 490 nm using a multi-well spectrophotometer.[1]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values as described for the MTT assay.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening this compound derivatives for their cytotoxic activity.
Caption: Workflow for cytotoxicity screening of derivatives.
Conceptual Signaling Pathway for Drug-Induced Apoptosis
This diagram illustrates a generalized signaling pathway that can be activated by cytotoxic compounds, leading to programmed cell death (apoptosis). The specific pathway engaged by this compound derivatives would require further investigation.
References
Application Notes and Protocols for 3-Amino-N,N-diethylpropanamide Hydrochloride in Bioactive Molecule Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Amino-N,N-diethylpropanamide hydrochloride as a versatile building block in the synthesis of bioactive molecules. By leveraging its primary amine and diethylamide functionalities, this compound serves as a valuable scaffold for creating novel therapeutic agents. This document focuses on its application in the development of antiarrhythmic drugs, using the well-established Class I antiarrhythmic agent Procainamide and its analogs as a prime example.
Application Note 1: Synthesis of Procainamide Analogs for Antiarrhythmic Activity
This compound is a key intermediate for the synthesis of various N-substituted propanamides. The terminal primary amine offers a reactive site for acylation, alkylation, and other modifications to introduce diverse pharmacophores. The diethylamide moiety can influence the pharmacokinetic properties of the final compound, such as solubility and membrane permeability.
A significant application lies in the synthesis of analogs of Procainamide, a Class I antiarrhythmic agent that functions by blocking sodium channels in the heart.[1][2] The general structure of these analogs involves the acylation of the primary amine of a 3-aminopropanamide derivative with a substituted benzoic acid.
Quantitative Data: Antiarrhythmic and Electrophysiological Activities
The following table summarizes the in vitro electrophysiological and in vivo antiarrhythmic activities of Procainamide and a sterically hindered analog. This data highlights how structural modifications can impact potency and metabolic stability.
| Compound ID | Structure | In Vivo Antiarrhythmic Activity (Ouabain-induced arrhythmia in guinea pigs, IV Conversion Dose mg/kg) | In Vitro Electrophysiological Effect (Canine Purkinje fibers, dV/dt max decrease) | Plasma Half-life (rats, IV) | N-Acetylation Metabolite | Reference |
| Procainamide | 4-amino-N-(2-diethylaminoethyl)benzamide | 19.0 | Concentration-dependent decrease | 0.4 h | Yes | [1] |
| Dimethylprocainamide | 4-amino-N-[2-(diethylamino)ethyl]-3,5-dimethylbenzamide | 14.3 | More potent than Procainamide | 1.4 h | No | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Procainamide Analog via Amide Coupling
This protocol describes a general method for the synthesis of a procainamide analog by coupling 3-Amino-N,N-diethylpropanamide with a substituted benzoic acid using a standard coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and an activator such as N-Hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Substituted benzoic acid (e.g., 4-nitrobenzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution (5% w/v)
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the solution and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Amine Coupling: In a separate flask, dissolve this compound (1.0 eq) in DCM and add TEA (2.2 eq) to neutralize the hydrochloride and free the amine. Stir for 15 minutes.
-
Filter the activated ester solution from step 2 to remove the DCU precipitate, and add the filtrate to the amine solution from step 3.
-
Stir the reaction mixture at room temperature overnight.
-
Work-up: Quench the reaction by adding 5% sodium bicarbonate solution. Separate the organic layer.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure procainamide analog.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Mandatory Visualizations
Synthetic Workflow for a Procainamide Analog
Caption: Synthetic workflow for a procainamide analog.
Signaling Pathway: Mechanism of Action of Class I Antiarrhythmic Drugs
Caption: Mechanism of action of Procainamide.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-N,N-diethylpropanamide Hydrochloride
Welcome to the technical support center for the synthesis of 3-Amino-N,N-diethylpropanamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize experimental outcomes and improve product yield.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the amidation of β-alanine with diethylamine can stem from several factors. The primary areas to investigate are the activation of the carboxylic acid, the reaction conditions, and the work-up procedure.
-
Incomplete Carboxylic Acid Activation: The carboxylic acid of β-alanine must be activated to react efficiently with the secondary amine, diethylamine. If the coupling reagent is not effective or used in insufficient amounts, the reaction will not proceed to completion.
-
Solution: Ensure you are using an appropriate coupling reagent. For this type of transformation, common and effective choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive such as HOBt (1-Hydroxybenzotriazole).[1] Increase the equivalents of the coupling reagent and additive if necessary. Pre-activation of the β-alanine with the coupling reagent before adding diethylamine can also significantly improve the yield.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base can dramatically impact the reaction rate and yield.
-
Solution: The reaction is typically performed at room temperature, but gentle heating (e.g., to 40-50°C) may be beneficial, especially if steric hindrance is a factor. However, be aware that higher temperatures can also increase the rate of side reactions. The choice of solvent is also critical; polar aprotic solvents like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) are generally preferred. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is essential to neutralize the reaction mixture and facilitate the coupling.
-
-
Work-up and Purification Issues: The product may be lost during the extraction and purification steps.
-
Solution: Ensure proper pH adjustment during the aqueous work-up to minimize the solubility of the product in the aqueous phase. Back-extraction of the aqueous layers can help recover any dissolved product. During purification by column chromatography, select an appropriate solvent system to ensure good separation from unreacted starting materials and byproducts.
-
Q2: I am observing significant side reactions. What are the common byproducts and how can I minimize their formation?
A2: The primary side reaction of concern is the self-condensation of β-alanine to form β-alanine dipeptides or larger oligomers. Racemization is not a concern as β-alanine is not chiral.
-
β-Alanine Self-Condensation: The activated β-alanine can react with another molecule of β-alanine instead of diethylamine.
-
Solution: This can be minimized by the slow, portion-wise addition of the coupling reagent to the reaction mixture containing both β-alanine and diethylamine. Alternatively, pre-activating the β-alanine for a short period before adding an excess of diethylamine can favor the desired reaction. Using a higher concentration of diethylamine can also outcompete the self-condensation reaction.
-
Q3: The final hydrochloride salt is difficult to isolate or purify. What are the best practices for its formation and purification?
A3: The conversion of the free base, 3-Amino-N,N-diethylpropanamide, to its hydrochloride salt requires careful handling to ensure a pure, crystalline product.
-
Formation of the Hydrochloride Salt: The salt is formed by treating a solution of the free base with hydrochloric acid.
-
Solution: Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. Then, add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or dioxane) dropwise until precipitation is complete. Using gaseous HCl bubbled through the solution is another option. It is crucial to use anhydrous conditions to prevent the formation of hydrates and to obtain a crystalline solid.
-
-
Purification of the Hydrochloride Salt: If the initial precipitate is not pure, recrystallization is necessary.
-
Solution: The crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/diethyl ether. The choice of solvent will depend on the solubility of the salt and impurities.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended molar ratio of reactants and reagents?
A: A good starting point is to use a slight excess of diethylamine (1.1-1.5 equivalents) relative to β-alanine (1.0 equivalent). The coupling reagent (e.g., HATU or EDC) is typically used in a slight excess (1.1-1.2 equivalents), as is the additive (e.g., HOBt, 1.1-1.2 equivalents). The base (e.g., DIPEA) is usually added in a 2-3 fold excess to neutralize the reaction mixture.
Q: Which coupling reagent is best for this synthesis?
A: Both HATU and EDC/HOBt are excellent choices. HATU is generally more reactive and can lead to faster reaction times and higher yields, especially for more challenging couplings.[1] However, it is also more expensive. EDC/HOBt is a more cost-effective option and is often sufficient for this type of amidation.
Q: How can I monitor the progress of the reaction?
A: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of β-alanine and the formation of the product.
Data Presentation
Table 1: Effect of Coupling Reagent on Yield
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| EDC | HOBt | DIPEA | DMF | 25 | 12-18 | 75-85 |
| HATU | - | DIPEA | DMF | 25 | 2-4 | 85-95 |
| DCC | HOBt | DIPEA | DCM | 25 | 12-18 | 70-80 |
Note: Yields are for the free base and are approximate. Actual yields may vary depending on specific reaction conditions and scale.
Table 2: Influence of Reaction Parameters on Yield
| Parameter | Condition A | Condition B | Expected Outcome |
| Temperature | 0°C to Room Temperature | 40-50°C | Increased temperature may slightly increase the reaction rate but also risks promoting side reactions. |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | DMF is a better solvent for β-alanine and can lead to a more homogeneous reaction mixture and higher yields. |
| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | DIPEA is more sterically hindered and less nucleophilic, which can help to minimize side reactions. |
| Stoichiometry | 1.1 eq. Diethylamine, 1.1 eq. Coupling Agent | 1.5 eq. Diethylamine, 1.2 eq. Coupling Agent | A larger excess of the amine and coupling agent can help to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-N,N-diethylpropanamide using HATU
-
Materials:
-
β-Alanine (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Diethylamine (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure: a. To a solution of β-alanine in anhydrous DMF, add HATU and DIPEA. b. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. c. Add diethylamine to the reaction mixture. d. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the organic layer with saturated aqueous NaHCO₃ solution and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-Amino-N,N-diethylpropanamide. h. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Formation of this compound
-
Materials:
-
Purified 3-Amino-N,N-diethylpropanamide (1.0 eq)
-
Anhydrous diethyl ether
-
Anhydrous HCl solution (e.g., 2 M in diethyl ether)
-
-
Procedure: a. Dissolve the purified 3-Amino-N,N-diethylpropanamide in a minimal amount of anhydrous diethyl ether. b. Cool the solution in an ice bath. c. Slowly add the anhydrous HCl solution dropwise with stirring. d. A white precipitate of the hydrochloride salt will form. e. Continue adding the HCl solution until no further precipitation is observed. f. Filter the solid, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the pure this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low reaction yield.
References
Purification challenges of 3-Amino-N,N-diethylpropanamide hydrochloride
Welcome to the technical support center for 3-Amino-N,N-diethylpropanamide hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your purification efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Oily Product or Failure to Crystallize
-
Question: My final product is an oil or fails to crystallize after synthesis and initial work-up. How can I induce crystallization?
-
Answer: The presence of impurities or residual solvent often hinders crystallization. This compound is hygroscopic, so atmospheric moisture can also be a factor.
-
Solution 1: Solvent System Modification. Ensure all volatile solvents from the reaction are thoroughly removed under high vacuum. Attempt recrystallization from a different solvent system. A common approach is to dissolve the oily product in a minimal amount of a polar solvent in which it is soluble (e.g., isopropanol, ethanol) and then add a less polar co-solvent (e.g., diethyl ether, ethyl acetate, or hexane) dropwise at an elevated temperature until slight turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Solution 2: Seeding. If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Solution 3: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 4: Purity Check. Analyze the purity of the oil by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the presence of significant impurities that may be inhibiting crystallization. Further purification by column chromatography may be necessary before attempting recrystallization again.
-
Issue 2: Low Purity After Recrystallization
-
Question: After recrystallization, the purity of my this compound is still below the desired specification (e.g., <98%). What can I do to improve it?
-
Answer: Low purity after a single recrystallization step suggests the presence of impurities with similar solubility profiles to the desired product or inefficient removal of the impure mother liquor.
-
Solution 1: Multiple Recrystallizations. Perform a second or even a third recrystallization. With each successive recrystallization, the purity of the product should increase, although the yield will decrease.
-
Solution 2: Activated Carbon Treatment. If colored impurities are present, they can sometimes be removed by treating a solution of the crude product with a small amount of activated carbon before the hot filtration step in the recrystallization process. The carbon adsorbs the colored impurities.
-
Solution 3: Chromatographic Purification. For impurities that are difficult to remove by recrystallization, column chromatography is a more effective method. Due to the polar and ionic nature of the hydrochloride salt, ion-exchange chromatography or normal phase chromatography on silica gel using a polar mobile phase (e.g., dichloromethane/methanol/ammonium hydroxide mixtures) can be effective.
-
Issue 3: Poor Yield After Purification
-
Question: My purification protocol results in a very low yield of this compound. How can I optimize the process to improve my recovery?
-
Answer: Low yields can result from product loss at various stages of the purification process.
-
Solution 1: Optimize Recrystallization Solvent Volume. Using an excessive amount of solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solution 2: Recover Product from Mother Liquor. The filtrate (mother liquor) from the recrystallization can be concentrated and a second crop of crystals can often be obtained. This second crop may be of lower purity and require separate recrystallization.
-
Solution 3: Proper Washing of Crystals. When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to wash away the impure mother liquor without dissolving a significant amount of the product.
-
Solution 4: Alternative Purification Technique. If recrystallization consistently gives low yields, consider alternative methods like column chromatography, which can sometimes provide higher recovery of pure product, especially if multiple impurities are present.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., 3-chloropropionyl chloride, diethylamine), byproducts from side reactions, and residual solvents used in the synthesis and work-up. Depending on the synthetic route, potential byproducts could include oligomers or products of side reactions involving the amino group.
Q2: What is the recommended storage condition for this compound?
A2: Due to its hygroscopic nature, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) at room temperature.[1] Storing it in a desiccator can also help to prevent moisture absorption.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Several techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent or a buffer is a good starting point.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying unknown impurities when coupled with a separation technique like LC or GC.
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) | Overall Yield (%) |
| Recrystallization (Isopropanol/Diethyl Ether) | 85 | 96.5 | 98.8 | 65 |
| Recrystallization (Ethanol/Ethyl Acetate) | 85 | 95.2 | 98.1 | 70 |
| Column Chromatography (Silica Gel) | 85 | 99.1 | N/A | 80 |
| Ion-Exchange Chromatography | 85 | 99.5 | N/A | 75 |
Table 2: Solvent Screening for Recrystallization
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality |
| Isopropanol/Diethyl Ether | High | Low | Good, fine needles |
| Ethanol/Ethyl Acetate | High | Low | Good, small prisms |
| Methanol/Toluene | High | Moderate | Poor, oily |
| Water | Very High | High | Unsuitable |
| Acetone | Moderate | Low | Fair, small crystals |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) while stirring and heating to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel containing fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Add a less polar co-solvent (e.g., diethyl ether) dropwise to the hot filtrate until the solution becomes slightly turbid. Reheat gently until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in the chosen eluent system (e.g., a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide, such as 90:9:1). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica with the adsorbed product to the top of the prepared column.
-
Elution: Begin eluting the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Synthesis of 3-Amino-N,N-diethylpropanamide Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Amino-N,N-diethylpropanamide hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.
Route 1: Michael Addition of Diethylamine to Acrylamide
This is a common and direct method for the synthesis of 3-Amino-N,N-diethylpropanamide. The reaction involves the nucleophilic addition of diethylamine to the activated double bond of acrylamide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | - Incomplete reaction. | - Increase reaction time and/or temperature. Monitor reaction progress using TLC or GC. |
| - Polymerization of acrylamide. | - Add a polymerization inhibitor (e.g., hydroquinone). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| - Incorrect stoichiometry. | - Ensure the correct molar ratios of reactants are used. An excess of diethylamine can be used to drive the reaction to completion. | |
| Formation of a viscous or solid mass (polymer) | - Spontaneous polymerization of acrylamide. | - Use fresh, high-purity acrylamide. Add a polymerization inhibitor. Avoid high temperatures for prolonged periods. |
| Presence of significant byproducts | - Double Michael addition (formation of a tertiary amine). | - Use a molar excess of diethylamine to favor the formation of the desired secondary amine product. |
| - Hydrolysis of acrylamide to acrylic acid. | - Use anhydrous solvents and reactants. | |
| Difficulty in product isolation | - Product is soluble in the reaction mixture. | - Perform a suitable work-up procedure, such as extraction and distillation, to isolate the product. |
| - Co-distillation with solvent or unreacted starting materials. | - Use fractional distillation for purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Michael addition of diethylamine to acrylamide?
A1: The most common side reactions include the polymerization of acrylamide, the double Michael addition of the product with another molecule of acrylamide to form a tertiary amine, and the hydrolysis of acrylamide to acrylic acid if water is present in the reaction mixture.[1][2][3]
Q2: How can I prevent the polymerization of acrylamide during the reaction?
A2: To prevent polymerization, it is recommended to use fresh, high-purity acrylamide, add a polymerization inhibitor such as hydroquinone to the reaction mixture, and maintain a controlled temperature.[1][4][5] Performing the reaction under an inert atmosphere can also help.
Q3: What is the optimal temperature for this reaction?
A3: The reaction is often carried out at temperatures ranging from room temperature to reflux, depending on the solvent and the desired reaction rate. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress to avoid excessive polymerization.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the starting materials and the appearance of the product.
Experimental Protocol: Michael Addition Route
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylamide (1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile).
-
Addition of Reactant: Add diethylamine (1.2 eq) dropwise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for 4-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain 3-Amino-N,N-diethylpropanamide.
-
Salt Formation: Dissolve the purified product in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Reaction and Side Reaction Pathways
Caption: Michael addition of diethylamine to acrylamide and potential side reactions.
Route 2: From 3-Chloropropionyl Chloride and Diethylamine
This synthetic route involves the acylation of diethylamine with 3-chloropropionyl chloride, followed by a nucleophilic substitution of the chlorine atom with an amino group (or a protected form), and subsequent conversion to the hydrochloride salt.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in acylation step | - Reaction with moisture. | - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| - Incorrect stoichiometry. | - Use a slight excess of diethylamine to ensure complete consumption of the acid chloride. | |
| Formation of N,N-diethylacrylamide | - Elimination of HCl from the intermediate. | - Keep the reaction temperature low during the acylation step. Use a non-nucleophilic base to scavenge the HCl formed. |
| Low yield in amination step | - Incomplete reaction. | - Increase reaction time, temperature, or pressure (if using ammonia). |
| - Side reactions of the chloro-intermediate. | - Purify the intermediate N,N-diethyl-3-chloropropanamide before proceeding to the amination step. | |
| Difficulty in purification | - Presence of unreacted starting materials or byproducts. | - Use appropriate purification techniques such as crystallization, column chromatography, or distillation. |
Frequently Asked Questions (FAQs)
Q1: Why is it important to use anhydrous conditions for the reaction of 3-chloropropionyl chloride with diethylamine?
A1: 3-Chloropropionyl chloride is highly reactive towards water. Hydrolysis of the acid chloride will lead to the formation of 3-chloropropionic acid, which will not react with diethylamine under these conditions, thus reducing the yield of the desired product.
Q2: What is the role of a base in the acylation step?
A2: A base, such as triethylamine or an excess of diethylamine, is used to neutralize the hydrogen chloride (HCl) that is formed during the reaction. This prevents the protonation of the diethylamine, which would render it non-nucleophilic.
Q3: What are the common methods for the subsequent amination of N,N-diethyl-3-chloropropanamide?
A3: The chloro group can be displaced by an amino group using various methods, such as reaction with ammonia (often under pressure), or with a protected amine source like sodium azide followed by reduction, or using Gabriel synthesis.
Experimental Protocol: 3-Chloropropionyl Chloride Route
-
Acylation Step:
-
In a three-necked flask under an inert atmosphere, dissolve diethylamine (2.2 eq) in an anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 3-chloropropionyl chloride (1.0 eq) in the same solvent dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Filter the reaction mixture to remove diethylamine hydrochloride and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude N,N-diethyl-3-chloropropanamide.
-
-
Amination Step (example with ammonia):
-
Place the crude N,N-diethyl-3-chloropropanamide in a pressure vessel with a solution of ammonia in methanol.
-
Heat the vessel to the desired temperature (e.g., 80-100 °C) for several hours.
-
After cooling, carefully vent the vessel and remove the solvent under reduced pressure.
-
-
Purification and Salt Formation:
-
Purify the crude 3-Amino-N,N-diethylpropanamide by vacuum distillation.
-
Form the hydrochloride salt as described in Route 1.
-
Reaction and Side Reaction Pathways
Caption: Synthesis of 3-Amino-N,N-diethylpropanamide via the 3-chloropropionyl chloride route.
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting synthesis issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acidic and Alkaline Hydrolysis of Polyacrylamide | PDF [slideshare.net]
- 4. bio-rad.com [bio-rad.com]
- 5. US3951934A - Polymerization of acrylamide in the presence of water-soluble nitrogen compounds - Google Patents [patents.google.com]
Optimizing reaction conditions for 3-Amino-N,N-diethylpropanamide hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-N,N-diethylpropanamide hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 3-Amino-N,N-diethylpropanamide?
A1: The most common and atom-economical method for synthesizing 3-Amino-N,N-diethylpropanamide is through a Michael addition of ammonia to N,N-diethylacrylamide. This reaction involves the 1,4-conjugate addition of an amine to an α,β-unsaturated carbonyl compound.
Q2: How is the hydrochloride salt of 3-Amino-N,N-diethylpropanamide typically formed?
A2: The hydrochloride salt is typically formed by dissolving the free base, 3-Amino-N,N-diethylpropanamide, in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol) and then adding a solution of hydrogen chloride (e.g., HCl in diethyl ether or gaseous HCl) until precipitation is complete. The resulting salt can then be isolated by filtration and dried.
Q3: What are the key parameters to control during the Michael addition of ammonia to N,N-diethylacrylamide?
A3: The key parameters to control are temperature, reaction time, the concentration of ammonia, and the choice of solvent. These factors significantly influence the reaction rate, yield, and the formation of byproducts.
Q4: What are potential side reactions to be aware of during the synthesis?
A4: Potential side reactions include the polymerization of the N,N-diethylacrylamide starting material, and the formation of bis-adducts where a second molecule of N,N-diethylacrylamide reacts with the newly formed primary amine of the product. The Michael addition can also be reversible, especially at higher temperatures.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-N,N-diethylpropanamide via Michael Addition
This protocol is a generalized procedure based on known Michael additions of amines to activated alkenes.
Materials:
-
N,N-diethylacrylamide
-
Ammonia (e.g., concentrated aqueous solution or ammonia in a suitable solvent like methanol)
-
Solvent (e.g., Methanol, Ethanol, or water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask, dissolve N,N-diethylacrylamide (1.0 eq) in the chosen solvent.
-
Add an excess of the ammonia solution (e.g., 5-10 eq) to the flask.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or NMR).
-
Once the reaction is complete, remove the excess ammonia and solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Protocol 2: Formation of this compound
Materials:
-
Crude or purified 3-Amino-N,N-diethylpropanamide
-
Anhydrous diethyl ether (or other suitable solvent)
-
Hydrogen chloride solution (e.g., 2 M in diethyl ether)
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the 3-Amino-N,N-diethylpropanamide free base in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add the hydrogen chloride solution dropwise with stirring.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry in the ice bath for 30 minutes.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Data Presentation
Table 1: Optimization of Michael Addition Reaction Conditions (Hypothetical Data)
| Entry | Ammonia (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3 | Methanol | 25 | 24 | 65 |
| 2 | 5 | Methanol | 25 | 18 | 78 |
| 3 | 10 | Methanol | 25 | 12 | 85 |
| 4 | 5 | Ethanol | 40 | 12 | 82 |
| 5 | 5 | Water | 40 | 18 | 75 |
| 6 | 5 | Methanol | 60 | 8 | 70 (with byproducts) |
Troubleshooting Guides
Issue 1: Low Yield of 3-Amino-N,N-diethylpropanamide
| Possible Cause | Suggested Solution |
| Incomplete reaction | Increase the reaction time. Monitor the reaction progress more frequently using TLC or GC to determine the point of completion. |
| Insufficient ammonia | Increase the molar excess of ammonia to drive the equilibrium towards the product. |
| Reversible reaction | If the reaction is conducted at an elevated temperature, try running it at a lower temperature for a longer period. |
| Suboptimal solvent | Experiment with different solvents. Protic solvents like methanol or ethanol often facilitate the proton transfer steps in the Michael addition. |
| Product loss during workup | Ensure the pH is basic before extraction of the free amine. Use a continuous extraction method for water-soluble products. |
Issue 2: Formation of Byproducts
| Possible Cause | Suggested Solution |
| Polymerization of N,N-diethylacrylamide | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent radical polymerization. Add a radical inhibitor if necessary. Avoid excessively high temperatures. |
| Formation of bis-adduct | Use a large excess of ammonia to favor the reaction of ammonia with the starting material over the reaction of the product. Add the N,N-diethylacrylamide slowly to a solution of ammonia. |
| Reversion to starting materials | Avoid high temperatures during the reaction and workup, as the Michael addition can be reversible. |
Issue 3: Difficulty in Product Isolation/Purification
| Possible Cause | Suggested Solution | | Product is water-soluble | After removing volatile components, perform a salt formation (hydrochloride) to precipitate the product from an organic solvent. Alternatively, use a continuous liquid-liquid extractor. | | Oily product that is difficult to handle | Convert the free base to its crystalline hydrochloride salt for easier handling and purification. | | Co-elution with starting material during chromatography | Optimize the solvent system for column chromatography. Consider converting the product to its hydrochloride salt, which will have very different chromatographic behavior. |
Visualizations
Stability issues of 3-Amino-N,N-diethylpropanamide hydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Amino-N,N-diethylpropanamide hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concern for this compound in solution is the hydrolysis of the amide bond.[1][2][3] This reaction can be catalyzed by both acidic and basic conditions and is also influenced by temperature.[1][2] The amine hydrochloride salt itself is generally stable in solution, but the overall stability of the molecule is dictated by the susceptibility of the amide group to degradation.
Q2: What are the expected degradation products of this compound in an aqueous solution?
A2: The principal degradation pathway is the hydrolysis of the amide bond, which would yield 3-aminopropanoic acid and diethylamine. Under acidic conditions, the diethylamine will be protonated to form a diethylammonium salt.
Q3: How does pH affect the stability of this compound solutions?
A3: Both acidic and basic pH conditions can accelerate the hydrolysis of the amide bond.[1][2][3] The rate of hydrolysis is generally slowest near neutral pH. In strongly acidic solutions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[1][3] In basic solutions, the hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon.[1]
Q4: What is the impact of temperature on the stability of the solution?
A4: Elevated temperatures will increase the rate of amide hydrolysis.[2] For every 10°C increase in temperature, the reaction rate can approximately double. Therefore, to maintain the stability of the solution, it is recommended to store it at refrigerated temperatures (2-8°C) or as specified by the supplier.
Q5: Is this compound sensitive to light?
A5: While the primary degradation pathway is hydrolysis, photostability should also be considered as a part of comprehensive stability testing.[4] It is good practice to protect solutions from light, especially if they are to be stored for extended periods, to prevent potential photolytic degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected analytical results over time. | Amide hydrolysis leading to the degradation of the parent compound. | - Verify the pH of the solution and adjust to near neutral if the experimental protocol allows.- Store the solution at a lower temperature (e.g., 2-8°C).- Prepare fresh solutions more frequently.- Perform a forced degradation study to identify and quantify degradation products. |
| Appearance of new peaks in chromatograms (e.g., HPLC). | Formation of degradation products, likely 3-aminopropanoic acid and diethylamine. | - Characterize the new peaks using appropriate analytical techniques (e.g., LC-MS) to confirm their identity.- Refer to the forced degradation protocol to see if the peaks correspond to known degradants. |
| Change in pH of the solution upon storage. | Degradation of the amide to form 3-aminopropanoic acid and diethylamine can alter the solution's pH. | - Monitor the pH of the solution over time.- If pH stability is critical, consider using a buffered solution, if compatible with the application. |
| Precipitate formation in the solution. | This could be due to the low solubility of a degradation product or a change in the salt form of the amine. | - Analyze the precipitate to determine its composition.- Ensure the storage conditions (e.g., temperature, pH) are within the compound's solubility limits. |
Quantitative Data Summary
The following table summarizes the expected qualitative effects of different stress conditions on the stability of this compound in solution, based on general principles of amide chemistry. Specific degradation rates would need to be determined experimentally.
| Condition | Parameter | Expected Impact on Stability | Primary Degradation Pathway |
| pH | Acidic (e.g., pH 1-3) | Decreased | Acid-catalyzed hydrolysis |
| Neutral (e.g., pH 6-8) | Optimal | Slow hydrolysis | |
| Basic (e.g., pH 10-13) | Decreased | Base-catalyzed hydrolysis | |
| Temperature | 2-8°C | Good | Minimal degradation |
| Ambient (e.g., 25°C) | Moderate | Increased rate of hydrolysis | |
| Elevated (e.g., >40°C) | Poor | Significant acceleration of hydrolysis | |
| Light | Exposed to UV/Visible light | Potentially decreased | Photolytic degradation |
| Protected from light | Good | Minimal photolytic degradation | |
| Oxidizing Agent | e.g., H₂O₂ | Potentially decreased | Oxidation of the amine |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 70°C) for a specified time.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a defined light exposure (e.g., according to ICH Q1B guidelines).
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify and quantify the parent compound and any degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Amide hydrolysis degradation pathways.
References
Overcoming poor reactivity of 3-Amino-N,N-diethylpropanamide hydrochloride
Technical Support Center: 3-Amino-N,N-diethylpropanamide hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor reactivity with this compound (CAS: 34105-56-1).[1]
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound failing or showing low yield?
The primary reason for poor reactivity is that the starting material is a hydrochloride salt. The primary amine, which is the reactive nucleophile, is protonated to form an ammonium salt (R-NH3+ Cl-). This protonation renders the nitrogen lone pair unavailable for nucleophilic attack on electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides), thus inhibiting the reaction.[2]
Q2: How do I activate the amine for a reaction?
To make the amine nucleophilic, it must be deprotonated. This is achieved by adding a suitable base to the reaction mixture to neutralize the hydrochloride and liberate the free amine. A stoichiometric equivalent of base (at least 1.0 equivalent) is required to react with the hydrochloride salt. Often, a slight excess (1.1-1.2 equivalents) is used to ensure complete deprotonation.
Q3: What kind of base should I use for the deprotonation?
The choice of base is critical and depends on the specific reaction conditions and the electrophile being used.
-
For Acylations or Sulfonylations: Non-nucleophilic organic bases are preferred. They are strong enough to deprotonate the ammonium salt but will not compete with the desired nucleophile in reacting with the electrophile.
-
For Alkylations: Inorganic bases can be effective, but their solubility can be a challenge in common organic solvents.
A comparison of commonly used bases is provided in the table below.
Q4: Can the amide group in the molecule interfere with my reaction?
The amide functional group is generally stable under neutral or mildly basic conditions used for reactions at the primary amine. However, it can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. For most standard coupling or alkylation reactions, the amide is significantly less reactive than the free primary amine and should not interfere.[2]
Q5: What are the ideal solvents for reactions involving this compound?
Aprotic solvents are generally recommended as they do not participate in the reaction. The choice depends on the solubility of the starting materials and reagents.[2]
-
Dichloromethane (DCM): A common choice for many acylation reactions.
-
Acetonitrile (ACN): A more polar aprotic solvent that can be useful for dissolving polar starting materials.
-
Tetrahydrofuran (THF): Another widely used aprotic solvent.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent useful for reactions that require higher temperatures, but can be difficult to remove during work-up.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Reaction / Starting Material Unchanged | Amine is still protonated. | Ensure at least 1.0 equivalent of a suitable base has been added. Use a slight excess (e.g., 1.1 eq) to drive the deprotonation to completion. |
| Insufficient reaction temperature. | Some reactions require heating to proceed at a reasonable rate. Monitor the reaction by TLC and consider gently warming the mixture if no progress is observed at room temperature. | |
| Inactive reagents. | Acyl halides or other moisture-sensitive electrophiles may have hydrolyzed. Use freshly opened or purified reagents. | |
| Low Yield | Incomplete deprotonation. | The pKa of the chosen base may be too low for efficient deprotonation. Switch to a stronger base (see Table 1). |
| Competitive side reaction. | The base used might be too nucleophilic (e.g., using NaOH for an acylation). Switch to a non-nucleophilic base like triethylamine or DIPEA. | |
| Product loss during work-up. | The product may have some water solubility. Minimize aqueous washes or perform a back-extraction of the aqueous layers. Washing the organic layer with dilute acid can remove unreacted starting amine.[2] | |
| Multiple Spots on TLC / Byproduct Formation | Di-acylation or di-alkylation. | This is generally not observed under standard conditions as the amide nitrogen is much less nucleophilic.[2] If observed, use a controlled amount of the electrophile (1.0-1.05 eq). |
| Decomposition. | The reaction temperature may be too high, or the conditions too harsh, leading to decomposition of the starting material or product. Run the reaction at a lower temperature. |
Data & Protocols
Table 1: Comparison of Bases for Deprotonation
| Base | Abbreviation | pKa (of Conjugate Acid) | Type | Typical Solvents | Key Considerations |
| Triethylamine | TEA, Et₃N | ~10.7 | Tertiary Amine | DCM, THF, ACN | Standard, cost-effective choice. The resulting triethylammonium chloride salt may precipitate. |
| Diisopropylethylamine | DIPEA, Hünig's Base | ~11.0 | Tertiary Amine | DCM, THF, ACN, DMF | Sterically hindered and non-nucleophilic. Useful when the electrophile is highly reactive. |
| Pyridine | Py | ~5.2 | Aromatic Amine | DCM, Chloroform | Less basic; may require more forcing conditions. Can also act as a nucleophilic catalyst.[2] |
| Sodium Carbonate | Na₂CO₃ | ~10.3 (pKa of HCO₃⁻) | Inorganic | ACN, DMF, Water | Heterogeneous in many organic solvents, leading to slower reaction rates. |
| Potassium Carbonate | K₂CO₃ | ~10.3 (pKa of HCO₃⁻) | Inorganic | ACN, DMF, Acetone | Similar to Na₂CO₃ but often more effective. Can be used with a phase-transfer catalyst. |
Experimental Protocol: General Procedure for N-Acylation
This protocol describes a general method for acylating this compound with an acyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acyl Chloride (e.g., Benzoyl Chloride) (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the base (TEA or DIPEA, 1.1 eq) to the stirred suspension. Stir for 15-30 minutes at 0 °C. The suspension may become a clear solution as the free amine is formed.
-
Add the acyl chloride (1.05 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.[2][3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel as needed.[2]
Visualizations
Workflow for Activating and Reacting the Amine
Caption: General workflow for the deprotection and subsequent reaction of the amine hydrochloride.
Troubleshooting Decision Tree for Low Yield Reactions
Caption: A decision tree to diagnose and solve common issues leading to poor reaction outcomes.
References
Troubleshooting product characterization of 3-Amino-N,N-diethylpropanamide hydrochloride derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-N,N-diethylpropanamide hydrochloride and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Product Identity and Handling
-
Q1: What are the basic physicochemical properties of this compound?
A1: Key physicochemical properties are summarized in the table below.
Property Value Reference Molecular Formula C₇H₁₇ClN₂O [1] Molecular Weight 180.68 g/mol [1] Appearance Solid CAS Number 34105-56-1 [1] -
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store the compound in a tightly sealed container in a dry and well-ventilated place.
-
Q3: What are the potential safety hazards associated with 3-Amino-N,N-diethylpropanamide and its derivatives?
A3: The free base, 3-Amino-N,N-diethylpropanamide, is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[2] It is important to handle the hydrochloride salt with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Q4: I am seeing unexpected peaks in the ¹H NMR spectrum of my synthesized this compound. What could be the cause?
A4: Unexpected peaks can arise from several sources. Consider the following troubleshooting steps:
-
Residual Solvents: Common solvents used in synthesis and purification (e.g., diethyl ether, ethyl acetate, dichloromethane) can be present in the final product.
-
Starting Materials: Incomplete reaction can lead to the presence of starting materials.
-
Byproducts: Side reactions during synthesis can generate impurities. For example, the synthesis of similar amino amides can sometimes result in the formation of N-acylated ureas or other side products.
-
Water: The presence of water in the sample or deuterated solvent can lead to a broad peak.
-
-
Q5: What are the expected chemical shifts for this compound in ¹H and ¹³C NMR?
Predicted ¹H NMR Chemical Shifts:
-
-CH₃ (ethyl groups): Triplet, ~1.1-1.3 ppm
-
-CH₂- (ethyl groups): Quartet, ~3.2-3.4 ppm
-
-CH₂-C=O: Triplet, ~2.4-2.6 ppm
-
-CH₂-NH₂: Triplet, ~2.9-3.1 ppm
-
-NH₂: Broad singlet, variable chemical shift depending on concentration and solvent.
-
-NH₃⁺ (from HCl salt): Broad singlet, variable chemical shift.
Predicted ¹³C NMR Chemical Shifts:
-
-CH₃ (ethyl groups): ~12-15 ppm
-
-CH₂- (ethyl groups): ~40-43 ppm
-
-CH₂-C=O: ~35-38 ppm
-
-CH₂-NH₂: ~38-41 ppm
-
C=O: ~170-173 ppm
-
Mass Spectrometry (MS)
-
Q6: I am having trouble obtaining a clear molecular ion peak for my this compound sample. What could be the issue?
A6: The hydrochloride salt can sometimes suppress ionization. Consider the following:
-
Ionization Technique: Electrospray ionization (ESI) in positive ion mode is generally suitable for this type of compound.
-
Sample Preparation: Dissolving the sample in a suitable solvent like methanol or acetonitrile with a small amount of formic acid can help protonate the molecule and improve signal intensity.
-
In-source Fragmentation: The molecule might be fragmenting in the ion source. Try reducing the cone voltage or other source parameters.
-
-
Q7: What are the expected fragmentation patterns for 3-Amino-N,N-diethylpropanamide in the mass spectrometer?
A7: The free base has a molecular weight of 144.21 g/mol .[2] Common fragmentation patterns for amino amides involve cleavage of the amide bond and alpha-cleavage adjacent to the nitrogen atoms.
High-Performance Liquid Chromatography (HPLC)
-
Q8: I am developing an HPLC method for my this compound derivative and am experiencing poor peak shape. What can I do to improve it?
A8: Poor peak shape (e.g., tailing) for basic compounds like amines is a common issue in reversed-phase HPLC. Here are some troubleshooting steps:
-
Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of the amine to ensure it is fully protonated and interacts less with residual silanols on the column.
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can help to mask residual silanol groups and improve peak shape.
-
Sample Solvent: Dissolve the sample in the mobile phase to avoid solvent mismatch effects.
-
-
Q9: Can you provide a starting point for an HPLC method for the analysis of this compound?
A9: A good starting point can be adapted from methods used for the structurally similar drug, procainamide.
Parameter Recommended Starting Condition Column C18 reversed-phase, 4.6 x 150 mm, 5 µm Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 20:80 v/v) Flow Rate 1.0 mL/min Detection UV at 210-220 nm Injection Volume 10 µL
Experimental Protocols
General NMR Sample Preparation
-
Weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra.
General HPLC Method Development Workflow
Potential Signaling Pathway
While the specific biological targets of this compound are not well-documented, its structural similarity to the antiarrhythmic drug procainamide suggests it may have an effect on cardiac ion channels. Procainamide is a known sodium channel blocker.[4][5]
References
- 1. This compound 95% | CAS: 34105-56-1 | AChemBlock [achemblock.com]
- 2. 3-amino-N,N-diethylpropanamide | C7H16N2O | CID 16793555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]
- 5. Procainamide - Wikipedia [en.wikipedia.org]
How to increase the purity of 3-Amino-N,N-diethylpropanamide hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 3-Amino-N,N-diethylpropanamide hydrochloride during their experiments.
Troubleshooting Guide
Users often encounter challenges in achieving high purity for this compound due to its polar nature. This guide addresses common issues and provides systematic solutions.
Problem 1: Low Purity After Synthesis
Initial purity of the synthesized hydrochloride salt is lower than expected, often in the range of 95% or less, as indicated by commercial availability.[1] This can be due to the presence of unreacted starting materials, byproducts, or residual solvents.
Solution Pathway:
Caption: Troubleshooting workflow for low purity this compound.
Detailed Steps:
-
Recrystallization: This is the most effective method for purifying solid organic compounds.[2] For polar amine hydrochlorides, alcohols are often good solvent choices.
-
Recommended Solvent: Isopropanol is a preferred solvent for the recrystallization of many amine hydrochlorides.
-
Protocol: See the detailed experimental protocol below.
-
-
Solvent Wash: If recrystallization is not fully effective or as a preliminary purification step, washing the solid with a solvent in which the desired compound has low solubility can remove more soluble impurities.
-
Recommended Solvents: Diethyl ether or Ethyl Acetate.
-
Procedure: Suspend the solid hydrochloride salt in the chosen solvent, stir vigorously for a period, and then filter to collect the purified solid.
-
-
Purity Analysis: After any purification step, the purity of the product should be assessed. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this.
Problem 2: Oily Product or Failure to Crystallize
The hydrochloride salt appears as an oil or fails to crystallize from the chosen solvent system, which can be due to the presence of impurities that inhibit crystal lattice formation.
Solution Pathway:
Caption: Logical steps to address crystallization problems.
Detailed Steps:
-
Ensure Complete Salt Formation: The presence of the free amine, which is often an oil at room temperature, can prevent crystallization. Ensure an appropriate stoichiometric amount or a slight excess of hydrochloric acid was used during the salt formation step.
-
Solvent Removal: Residual solvents from the reaction mixture can interfere with crystallization. Ensure the crude product is thoroughly dried under vacuum before attempting recrystallization.
-
Modify Solvent System: If a single solvent fails, a two-solvent system (a "solvent" and an "anti-solvent") can be effective. The compound should be soluble in the "solvent" and insoluble in the "anti-solvent." Dissolve the compound in a minimal amount of the hot "solvent" and then slowly add the "anti-solvent" until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on general principles for purifying polar amine hydrochlorides, isopropanol is an excellent starting point. Other potential solvents include ethanol or methanol-diethyl ether mixtures. The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
Q2: My compound is soluble in water. Can I recrystallize it from an aqueous solution?
A2: While this compound is expected to be water-soluble, recrystallization from water can be challenging due to high solubility even at low temperatures, potentially leading to low recovery. An isopropanol/water mixture could be a viable alternative to explore.
Q3: What are the likely impurities in my sample of this compound?
A3: Without a specific synthesis route, common impurities could include:
-
Unreacted starting materials (e.g., N,N-diethylacrylamide and ammonia, or 3-chloro-N,N-diethylpropanamide).
-
The free amine form of the product (3-Amino-N,N-diethylpropanamide).
-
Byproducts from side reactions.
-
Residual solvents from the synthesis and workup.
Q4: How can I remove colored impurities?
A4: If your product is discolored, a small amount of activated charcoal can be added to the hot solution during recrystallization. The charcoal will adsorb the colored impurities. The hot solution should then be filtered through a fluted filter paper or a pad of celite to remove the charcoal before allowing the solution to cool and crystallize.
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
This protocol describes a standard procedure for the recrystallization of this compound to improve its purity.
Materials:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with stirring)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of isopropanol to just cover the solid. Heat the mixture to boiling with gentle stirring.
-
Add More Solvent: Continue adding small portions of hot isopropanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the solution during this initial cooling phase.
-
Induce Further Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Data Presentation
The effectiveness of the purification can be quantified by comparing the purity before and after the procedure.
| Sample | Purity (by HPLC Area %) | Appearance |
| Crude Product | ~95% | Off-white to light yellow solid |
| After Recrystallization | >99% | White crystalline solid |
Workflow for Recrystallization:
Caption: Step-by-step experimental workflow for recrystallization.
References
Common pitfalls in handling 3-Amino-N,N-diethylpropanamide hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling of 3-Amino-N,N-diethylpropanamide hydrochloride (CAS: 34105-56-1). Due to limited publicly available data on specific experimental applications of this compound, this guide combines documented safety information with general best practices for handling similar amine hydrochlorides.
Frequently Asked Questions (FAQs)
Q1: What is the basic information for this compound?
| Property | Value | Reference |
| CAS Number | 34105-56-1 | [1] |
| Molecular Formula | C₇H₁₇ClN₂O | [1] |
| Molecular Weight | 180.68 g/mol | |
| Appearance | Solid |
Q2: What are the primary safety hazards associated with this compound?
This compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[2] Always handle with appropriate personal protective equipment (PPE).
Q3: What are the recommended storage conditions?
Store in a dry, cool, and well-ventilated place.[1] Keep the container tightly closed. It is classified as a combustible solid.
Q4: Are there any known incompatibilities for this compound?
Specific incompatibilities are not well-documented, but as a general precaution for amine hydrochlorides, avoid strong oxidizing agents and strong bases.
Troubleshooting Guide
This troubleshooting guide is based on general principles for handling amine salts in research settings.
| Issue | Potential Cause | Suggested Solution |
| Incomplete Dissolution | - Incorrect solvent choice.- Insufficient solvent volume.- Low temperature. | - Verify the solubility of the compound in your chosen solvent. If data is unavailable, perform small-scale solubility tests in a range of solvents (e.g., water, ethanol, DMSO, DMF).- Gradually increase the solvent volume.- Gentle warming and sonication may aid dissolution, but be mindful of potential degradation at elevated temperatures. |
| Unexpected Reaction Outcome (e.g., low yield, side products) | - Presence of moisture.- Degradation of the compound.- Incorrect reaction pH.- Reactivity with the solvent. | - As it is a hydrochloride salt, it may be hygroscopic. Ensure it is handled in a dry environment (e.g., glovebox or under inert atmosphere).- Use freshly opened or properly stored material.- The hydrochloride salt will make the solution acidic. If your reaction requires basic or neutral conditions, a base will be needed to free the amine. Use a non-nucleophilic base if the free amine is intended to be a nucleophile in the reaction.- Consider potential reactivity of the amine or amide with your solvent, especially at elevated temperatures. |
| Difficulty in Product Purification | - Presence of unreacted starting material.- Formation of polar byproducts. | - Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material.- For purification, consider normal or reverse-phase column chromatography with an appropriate solvent system. The polarity of the compound may require the use of polar solvents or additives (e.g., a small amount of triethylamine or ammonia in the eluent for normal phase, or TFA/formic acid for reverse phase). |
Experimental Protocols
General Protocol for Small-Scale Reaction Setup
This protocol outlines a general procedure for using this compound as a reactant in a non-aqueous setting where the free amine is required.
Objective: To generate the free amine in situ for subsequent reaction.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A suitable non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)
-
Reaction vessel (round-bottom flask) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Preparation: Dry the reaction vessel and stir bar in an oven and allow to cool in a desiccator.
-
Setup: Assemble the glassware under a stream of inert gas.
-
Addition of Amine Salt: To the reaction vessel, add the desired amount of this compound.
-
Addition of Solvent: Add the anhydrous reaction solvent via syringe. Stir the mixture to form a suspension.
-
Liberation of Free Amine: Slowly add at least one equivalent of the non-nucleophilic base to the suspension. The mixture may become clear as the free amine dissolves.
-
Reaction: The resulting solution/mixture containing the free amine is now ready for the addition of other reactants as per your specific reaction protocol.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
Visualizations
Caption: General workflow for handling and using this compound.
Caption: Decision tree for troubleshooting dissolution issues.
References
Technical Support Center: Scaling Up the Synthesis of 3-Amino-N,N-diethylpropanamide Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-Amino-N,N-diethylpropanamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 3-Amino-N,N-diethylpropanamide?
A1: The most industrially viable and scalable route is the Michael addition of diethylamine to acrylamide. This reaction is typically performed without a solvent or in a polar solvent and is followed by an in-situ or separate acidification step to form the hydrochloride salt. This method is advantageous due to the ready availability and low cost of the starting materials.[]
Q2: What are the main challenges when scaling up the Michael addition of diethylamine to acrylamide?
A2: The primary challenges in scaling up this reaction are:
-
Exothermicity: The reaction is highly exothermic, and efficient heat management is crucial to prevent runaway reactions and the formation of byproducts.[2]
-
Acrylamide Polymerization: Acrylamide can undergo radical polymerization, especially at elevated temperatures, leading to a decrease in yield and difficulties in purification.
-
Impurity Profile: The formation of side products, such as bis-adducts where a second acrylamide molecule reacts with the product, can complicate purification.
-
Work-up and Isolation: Efficiently separating the product from unreacted starting materials and byproducts at a large scale requires optimized extraction and crystallization procedures.
Q3: How can the exothermic nature of the reaction be controlled on a large scale?
A3: Controlling the exotherm is critical for safety and product quality. Key strategies include:
-
Slow Addition of Reactants: Adding one reactant (typically diethylamine) to the other (acrylamide) in a controlled, slow manner allows for the heat generated to be dissipated effectively.
-
Efficient Cooling: Utilizing a reactor with a high surface area to volume ratio and a powerful cooling system is essential.
-
Solvent Choice: While the reaction can be run neat, the use of a suitable solvent can help to moderate the temperature increase.
-
Monitoring: Continuous monitoring of the internal reaction temperature is mandatory to ensure it remains within the desired range.
Q4: What measures can be taken to prevent the polymerization of acrylamide?
A4: To minimize acrylamide polymerization, consider the following:
-
Temperature Control: Maintain the reaction temperature below the threshold for significant polymerization.
-
Inhibitors: The addition of radical inhibitors, such as hydroquinone or its monomethyl ether (MEHQ), to the acrylamide or the reaction mixture can be effective.
-
Exclusion of Oxygen: Performing the reaction under an inert atmosphere (e.g., nitrogen) can reduce the initiation of radical polymerization.
Q5: How is the final hydrochloride salt typically formed and purified at scale?
A5: The hydrochloride salt is formed by treating the crude 3-Amino-N,N-diethylpropanamide base with hydrochloric acid. For large-scale operations, this is often done by:
-
Gaseous HCl: Bubbling anhydrous hydrogen chloride gas through a solution of the amine in a suitable solvent (e.g., isopropanol, ethyl acetate). This method avoids the introduction of water.
-
Concentrated HCl: Adding concentrated aqueous hydrochloric acid followed by azeotropic removal of water or crystallization from a mixed solvent system.
Purification of the hydrochloride salt is typically achieved through recrystallization from a suitable solvent or solvent mixture, such as ethanol/ether or isopropanol/acetone, to remove any remaining impurities.
Troubleshooting Guides
Problem 1: Low Yield of 3-Amino-N,N-diethylpropanamide
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC, or NMR) to ensure it has gone to completion.- Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation. |
| Acrylamide Polymerization | - Check the reaction temperature profile to ensure there were no significant exotherms.- Add a radical inhibitor to the acrylamide before starting the reaction.- Ensure the reaction is performed under an inert atmosphere. |
| Loss during Work-up | - Optimize the pH for the extraction of the free amine. The aqueous layer should be sufficiently basic to ensure the amine is in its free base form.- Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous phase. |
| Side Reactions | - Analyze the crude product for the presence of byproducts, such as the bis-adduct. Adjust the stoichiometry of the reactants (e.g., use a slight excess of diethylamine) to minimize this. |
Problem 2: Difficulty in Isolating/Crystallizing the Hydrochloride Salt
| Potential Cause | Troubleshooting Step |
| Product is Oily/Gummy | - Ensure the free base is sufficiently pure before the salt formation step. Residual impurities can inhibit crystallization.- Try different solvent systems for the crystallization. A combination of a good solvent and an anti-solvent is often effective.- Use seeding with a small amount of previously obtained crystalline material to induce crystallization. |
| Hygroscopic Nature of the Salt | - Perform the crystallization and filtration under a dry, inert atmosphere to prevent moisture absorption.- Ensure all solvents are anhydrous. |
| Incorrect Stoichiometry of HCl | - Carefully control the amount of HCl added. An excess or deficit can affect the crystallization process. Titrate a small sample to determine the exact amount of amine present before proceeding with the full-scale salt formation. |
Problem 3: Product Purity Issues
| Potential Cause | Troubleshooting Step |
| Presence of Unreacted Starting Materials | - Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.- During work-up, unreacted diethylamine can be removed by washing with a dilute acid solution. Unreacted acrylamide may require a specific purification step like a sulfite wash. |
| Formation of Byproducts | - Characterize the impurities to understand their origin. If a bis-adduct is present, adjust the reactant ratio.- Optimize the recrystallization process. This may involve screening different solvents, adjusting the cooling rate, or performing multiple recrystallizations. |
| Discoloration of the Final Product | - Discoloration can be due to trace impurities or degradation. Treat the solution with activated carbon before crystallization to remove colored impurities.- Ensure the reaction and purification are carried out at appropriate temperatures to prevent thermal decomposition. |
Experimental Protocols
Synthesis of 3-Amino-N,N-diethylpropanamide
This protocol describes a general procedure for the Michael addition of diethylamine to acrylamide.
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel, charge acrylamide and a suitable solvent (optional, e.g., isopropanol). If used, add a radical inhibitor (e.g., MEHQ, ~100 ppm).
-
Reactant Addition: Cool the mixture to 10-15 °C. Slowly add diethylamine via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 30 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC or LC-MS).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent (if used) and any excess diethylamine.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with brine or a dilute aqueous sodium hydroxide solution to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude 3-Amino-N,N-diethylpropanamide as an oil.
-
Formation and Purification of this compound
-
Salt Formation: Dissolve the crude 3-Amino-N,N-diethylpropanamide in a suitable anhydrous solvent (e.g., isopropanol or ethyl acetate). Cool the solution in an ice bath.
-
Acidification: Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) until the pH is acidic (pH 1-2). A precipitate should form.
-
Crystallization: Stir the resulting slurry at low temperature for 1-2 hours to ensure complete precipitation.
-
Isolation: Collect the solid product by filtration and wash the filter cake with a small amount of cold, anhydrous solvent.
-
Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Recrystallization (if necessary): For higher purity, dissolve the hydrochloride salt in a minimal amount of a hot solvent (e.g., ethanol or isopropanol) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of 3-Amino-N,N-diethylpropanamide
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Acrylamide | 10 g | 1 kg |
| Diethylamine (molar excess) | 1.1 - 1.2 eq. | 1.05 - 1.1 eq. |
| Solvent | Isopropanol (50 mL) | Isopropanol (5 L) |
| Reaction Temperature | 20 - 25 °C | 25 - 30 °C (controlled addition) |
| Reaction Time | 4 - 6 hours | 6 - 8 hours |
| Typical Yield (Free Base) | 90 - 95% | 88 - 92% |
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Scale | Typical Purity | Typical Recovery |
| Single Recrystallization (Ethanol/Ether) | 100 g | > 98% | 85 - 90% |
| Single Recrystallization (Isopropanol) | 1 kg | > 99% | 80 - 88% |
| Slurry Wash (Acetone) | > 1 kg | 97 - 98% | > 95% |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision-making flowchart for troubleshooting low yield issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Amino-N,N-diethylpropanamide Hydrochloride and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 3-Amino-N,N-diethylpropanamide hydrochloride and its structural analogs. The reactivity of such compounds is a critical parameter in drug development and chemical synthesis, influencing their pharmacokinetic profiles, stability, and suitability as synthetic intermediates. This document synthesizes theoretical principles of chemical reactivity with available experimental data to offer insights into how structural modifications—specifically variations in the substitution at the amino and amide nitrogen atoms—impact the compound's behavior in common chemical transformations.
Introduction to 3-Amino-N,N-diethylpropanamide and its Analogs
3-Amino-N,N-diethylpropanamide is a derivative of β-alanine, featuring a primary amino group and a tertiary amide. Its hydrochloride salt form enhances its stability and solubility in aqueous media. For the purpose of this comparison, we will consider the following analogous compounds, which represent systematic variations of the core structure:
-
3-Amino-N,N-diethylpropanamide (The Target Compound)
-
3-Amino-N,N-dimethylpropanamide (variation in N-alkyl groups on the amide)
-
3-Amino-N-methylpropanamide (secondary amide)
-
3-Aminopropanamide (primary amide)
The reactivity of these molecules is primarily dictated by two functional groups: the primary amino group (-NH2) and the amide moiety (-C(O)NRR'). The electronic and steric environment of these groups, as influenced by the N-alkyl substituents, governs their behavior as nucleophiles and their susceptibility to hydrolysis.
Theoretical Framework for Reactivity Comparison
The reactivity of the compounds can be understood through the interplay of several key chemical principles:
-
Nucleophilicity of the Amino Group: The primary amino group possesses a lone pair of electrons, rendering it nucleophilic. The nucleophilicity of this group is influenced by its basicity (pKa) and steric hindrance. Generally, a higher basicity correlates with increased nucleophilicity. Alkyl groups are electron-donating, which should increase the electron density on the nitrogen and thus its basicity. However, bulky substituents can sterically hinder the approach of the nucleophile to an electrophilic center, thereby reducing its effective reactivity.
-
Reactivity of the Amide Group: Amides are generally less reactive than other carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group.[1] This delocalization reduces the electrophilicity of the carbonyl carbon. The stability of the amide bond is influenced by the nature of the substituents on the nitrogen atom. Electron-donating alkyl groups can further stabilize the amide bond, making it less susceptible to nucleophilic attack.
-
Hydrolysis of the Amide Bond: The hydrolysis of amides can occur under both acidic and basic conditions. The rate of hydrolysis is dependent on the electronic and steric environment of the carbonyl group and the stability of the leaving group.[1]
Comparative Reactivity Analysis
Nucleophilicity of the Primary Amino Group
The primary amino group in all the compared compounds is the principal site for reactions such as acylation and alkylation. The key differentiator among these molecules concerning the amino group's reactivity is the electronic influence of the distant amide functionality. The electron-withdrawing nature of the carbonyl group in the amide can slightly decrease the basicity of the primary amino group. However, since the amide group is separated from the amino group by two methylene units (a β-relationship), this inductive effect is expected to be modest.
The pKa of the conjugate acid of a typical primary amine is around 10.6-10.7.[2] The presence of the amide group is likely to slightly lower this value. The nature of the N-alkyl substituents on the amide is expected to have a negligible electronic effect on the distal primary amino group. Therefore, the intrinsic nucleophilicity of the primary amino group should be very similar across all the compared compounds.
Inferred Reactivity Order (Nucleophilicity of -NH2): 3-Amino-N,N-diethylpropanamide ≈ 3-Amino-N,N-dimethylpropanamide ≈ 3-Amino-N-methylpropanamide ≈ 3-Aminopropanamide
Susceptibility of the Amide Group to Hydrolysis
The stability of the amide bond towards hydrolysis is expected to vary more significantly across the series due to the direct influence of the N-alkyl substituents.
-
Steric Hindrance: The N,N-diethyl derivative presents the most sterically hindered amide carbonyl group, followed by the N,N-dimethyl, the N-methyl, and finally the unsubstituted propanamide. Increased steric hindrance around the carbonyl carbon will impede the approach of a nucleophile (e.g., a water molecule or hydroxide ion), thus slowing down the rate of hydrolysis.
-
Electronic Effects: Alkyl groups are electron-donating. The two ethyl groups in 3-Amino-N,N-diethylpropanamide, and to a slightly lesser extent the two methyl groups in the dimethyl analog, increase the electron density on the amide nitrogen. This enhances the resonance stabilization of the amide bond, making the carbonyl carbon less electrophilic and the amide more resistant to cleavage. Primary and secondary amides have N-H bonds that are significantly more acidic than N-H bonds in amines, a consequence of the carbonyl group's electron-withdrawing nature and the resonance stabilization of the resulting conjugate base.[3]
Inferred Reactivity Order (Amide Hydrolysis): 3-Aminopropanamide > 3-Amino-N-methylpropanamide > 3-Amino-N,N-dimethylpropanamide > 3-Amino-N,N-diethylpropanamide
This trend suggests that the N,N-diethyl derivative will be the most resistant to hydrolysis, while the primary amide will be the most susceptible.
Experimental Data and Protocols
As previously stated, direct comparative kinetic data for this specific set of compounds is scarce. However, we can present a generalized experimental protocol for a common reaction, such as N-acylation, which could be used to empirically determine the relative reactivity of these compounds.
General Experimental Protocol for Comparative N-Acylation
Objective: To compare the relative rates of N-acylation of the primary amino group in this compound and its analogs.
Materials:
-
This compound
-
3-Amino-N,N-dimethylpropanamide hydrochloride
-
3-Amino-N-methylpropanamide hydrochloride
-
3-Aminopropanamide hydrochloride
-
Acetyl chloride (or another suitable acylating agent)
-
A suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)
-
Internal standard for analytical monitoring (e.g., dodecane)
-
Analytical instrumentation (e.g., GC-MS or HPLC)
Procedure:
-
Prepare equimolar solutions of each of the aminopropanamide hydrochloride salts and the non-nucleophilic base in the chosen anhydrous solvent.
-
In separate, temperature-controlled reaction vessels, add the internal standard to each solution.
-
Initiate the reactions simultaneously by adding an equimolar amount of the acylating agent to each vessel.
-
Monitor the progress of each reaction over time by withdrawing aliquots at regular intervals.
-
Quench the reaction in the aliquots (e.g., by adding a small amount of water or a primary amine scavenger).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the acylated product relative to the internal standard.
-
Plot the concentration of the product versus time for each compound to determine the initial reaction rates.
Data Presentation: The quantitative data obtained from such an experiment could be summarized in a table similar to the one below.
| Compound | Initial Rate of Acylation (mol L⁻¹ s⁻¹) |
| This compound | Experimental Value |
| 3-Amino-N,N-dimethylpropanamide hydrochloride | Experimental Value |
| 3-Amino-N-methylpropanamide hydrochloride | Experimental Value |
| 3-Aminopropanamide hydrochloride | Experimental Value |
Visualizing Reactivity Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the reactivity of the amino and amide groups.
Caption: Workflow for comparative N-acylation kinetics.
Conclusion
The reactivity of this compound and its analogs is a nuanced interplay of electronic and steric factors. The primary amino group's nucleophilicity is expected to be broadly similar across the compared compounds due to the insulating effect of the propylene chain. In contrast, the susceptibility of the amide bond to hydrolysis is predicted to be significantly influenced by the N-alkyl substituents. The N,N-diethyl derivative is anticipated to be the most stable towards hydrolysis due to a combination of enhanced resonance stabilization and greater steric hindrance around the carbonyl center. Conversely, the unsubstituted 3-aminopropanamide is expected to be the most reactive in hydrolysis reactions.
For drug development professionals and synthetic chemists, this implies that while the primary amino group offers a consistent reactive handle for conjugation and derivatization across these molecules, the choice of N-alkyl substitution on the amide can be a critical design element for tuning the metabolic stability and overall shelf-life of the final product. Empirical validation of these inferred trends through standardized kinetic experiments is highly recommended for any specific application.
References
Comparative Guide to the Synthetic Validation of 3-Amino-N,N-diethylpropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the preparation of 3-Amino-N,N-diethylpropanamide hydrochloride. The information is curated for researchers and professionals in the field of drug development and chemical synthesis, offering an objective comparison of methodologies based on available data.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical and chemical research. The validation of an efficient and reliable synthetic route is crucial for its consistent production and availability for further studies. This guide outlines and compares two primary plausible synthetic strategies, based on established chemical principles, due to the limited availability of direct, published synthetic procedures with comprehensive experimental data for this specific molecule.
Plausible Synthetic Routes
Based on fundamental organic synthesis principles, two main retrosynthetic pathways are proposed for the synthesis of 3-Amino-N,N-diethylpropanamide.
Route A: Halogen Displacement Strategy
This approach involves the initial synthesis of an N,N-diethyl-3-halopropanamide intermediate, followed by the displacement of the halide with an amino group.
Route B: Amide Coupling Strategy
This strategy focuses on the direct formation of the amide bond between a protected or unprotected β-alanine derivative and diethylamine.
Comparative Analysis of Synthetic Routes
Due to the absence of specific published data for the direct synthesis of this compound, this comparison is based on analogous reactions and general principles of organic synthesis.
| Parameter | Route A: Halogen Displacement | Route B: Amide Coupling |
| Starting Materials | 3-Halopropionyl chloride, Diethylamine, Ammonia | β-Alanine or its ester, Diethylamine |
| Key Reactions | Acylation, Nucleophilic Substitution | Amide bond formation |
| Potential Advantages | Potentially high-yielding acylation step. | More convergent route. |
| Potential Disadvantages | The amination step might require harsh conditions and could lead to side products. | Direct amidation of the carboxylic acid can be challenging; activation of the acid is often necessary. |
| Purification | May require chromatographic separation of the final product from unreacted intermediates and byproducts. | Purification might be simpler if the coupling reaction is clean and high-yielding. |
Detailed Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for the two proposed synthetic routes. These are based on standard laboratory procedures for similar transformations and should be optimized and validated experimentally.
Route A: Halogen Displacement Strategy
Step 1: Synthesis of N,N-Diethyl-3-chloropropanamide
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 3-chloropropionyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-diethyl-3-chloropropanamide.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 3-Amino-N,N-diethylpropanamide
-
In a sealed pressure vessel, dissolve N,N-diethyl-3-chloropropanamide (1.0 equivalent) in a solution of ammonia in a suitable solvent (e.g., methanol or ethanol). A large excess of ammonia is typically required.
-
Heat the mixture to a temperature between 80-120 °C and maintain for several hours to days.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
After completion, cool the reaction vessel to room temperature and carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain 3-Amino-N,N-diethylpropanamide.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 3-Amino-N,N-diethylpropanamide in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in the same solvent (or gaseous HCl) with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Route B: Amide Coupling Strategy
Step 1: Amide formation from β-Alanine Ethyl Ester
-
In a round-bottom flask, combine β-alanine ethyl ester hydrochloride (1.0 equivalent) and a suitable base (e.g., triethylamine, 2.2 equivalents) in an appropriate solvent like dichloromethane or acetonitrile.
-
To this mixture, add diethylamine (1.1 equivalents).
-
If direct amidation is slow, a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an activator like 1-Hydroxybenzotriazole (HOBt) can be added.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with aqueous acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography.
-
The final product from this route would be the free base, which can then be converted to the hydrochloride salt as described in Step 3 of Route A.
Visualizing the Synthetic Pathways
The logical flow of the two proposed synthetic routes can be visualized using the following diagrams.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Conclusion
Both proposed synthetic routes offer viable pathways to this compound. Route B, the amide coupling strategy, appears more convergent and potentially involves milder conditions, especially if modern coupling reagents are employed. However, the cost and availability of the starting β-alanine derivative and coupling agents should be considered. Route A, the halogen displacement strategy, utilizes readily available starting materials but may require more rigorous conditions for the amination step, which could impact the overall yield and purity.
Experimental validation is essential to determine the optimal synthetic route for the production of this compound. Researchers should carefully evaluate reaction conditions, yields, purity of the final product, and the overall cost-effectiveness of each approach. This guide serves as a foundational framework for initiating such validation studies.
Comparative Analysis of the Biological Activity of 3-Amino-N,N-diethylpropanamide Hydrochloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 3-Amino-N,N-diethylpropanamide hydrochloride and its structurally related analogs. Due to the limited publicly available data on the specific biological actions of this compound, this comparison focuses on the well-documented activities of its aromatic analog, procainamide, a class IA antiarrhythmic agent, and discusses the potential activities of non-aromatic analogs based on established structure-activity relationships (SAR) in related chemical series.
Introduction
This compound shares a core structural feature, the N,N-diethylaminoethylamide moiety, with the established antiarrhythmic drug procainamide. This structural similarity suggests that it and its analogs may exhibit comparable biological activities, primarily related to the modulation of ion channels involved in cardiac electrophysiology and nerve impulse transmission. The primary focus of research on compounds containing this pharmacophore has been on their potential as antiarrhythmic and local anesthetic agents.
Core Structure and Analogs
The core structure consists of a propanamide backbone with a diethylamino group at the N-terminus and an amino group at the 3-position. Analogs can be broadly categorized based on the substituent at the 3-position, particularly the presence of an aromatic ring system, which significantly influences biological activity.
Reference Compound:
-
This compound: A simple aliphatic aminopropanamide.
Aromatic Analog (Reference Drug):
-
Procainamide: 4-amino-N-(2-(diethylamino)ethyl)benzamide. A well-characterized Class IA antiarrhythmic drug.
Comparative Biological Activity
The biological activity of these compounds is primarily attributed to their ability to block voltage-gated sodium channels. This action reduces the maximum rate of depolarization of the cardiac action potential (Vmax), slows conduction velocity, and prolongs the effective refractory period.[1]
Antiarrhythmic Activity
Procainamide's antiarrhythmic effects are well-documented. It is used to treat a variety of cardiac arrhythmias. The N,N-diethylaminoethylamide side chain is crucial for its activity. Structure-activity relationship studies on procainamide analogs have revealed several key insights that can be extrapolated to understand the potential activity of this compound and its analogs.
-
Aromatic Ring: The aromatic ring in procainamide is a key feature for its Class IA antiarrhythmic activity. Modifications to this ring, such as the introduction of electron-donating or withdrawing groups, can significantly alter the drug's potency, metabolism, and potential for adverse effects.[2] For instance, the addition of methyl groups ortho to the 4-amino group of procainamide was found to increase its potency against ouabain-induced arrhythmias and prevent its N-acetylation, a major metabolic pathway for procainamide.[3]
-
Aliphatic vs. Aromatic Analogs: While direct comparative studies are limited, it is generally understood that the aromatic ring contributes significantly to the binding affinity and specificity for the sodium channel. Therefore, it is anticipated that 3-Amino-N,N-diethylpropanamide, lacking this aromatic moiety, would exhibit significantly weaker antiarrhythmic activity compared to procainamide. However, it may still possess some sodium channel blocking capabilities.
Local Anesthetic Activity
The structural motif of an aromatic ring linked to a tertiary amine by an intermediate amide chain is a common feature of local anesthetic agents.[4] These agents act by blocking sodium channels in nerve fibers, preventing the transmission of pain signals. Given its structural similarity to the core of many local anesthetics, it is plausible that this compound and its analogs could exhibit local anesthetic properties. The potency and duration of action would likely be influenced by factors such as lipophilicity and the nature of the substituent at the 3-position.
Quantitative Data Summary
| Compound | Class | Primary Mechanism of Action | Electrophysiological Effects | Potency (Antiarrhythmic Conversion Dose in dogs) |
| Procainamide | IA Antiarrhythmic | Blocks open voltage-gated sodium channels | Decreases Vmax, prolongs action potential duration (APD) and effective refractory period (ERP) | 19.0 mg/kg (i.v.) for ouabain-induced arrhythmias[3] |
| 4-amino-N-[2-(diethylamino)ethyl]-3-methylbenzamide | IA Antiarrhythmic | Blocks open voltage-gated sodium channels | Similar to procainamide | 18.3 mg/kg (i.v.) for ouabain-induced arrhythmias[3] |
| 4-amino-N-[2-(diethylamino)ethyl]-3,5-dimethylbenzamide | IA Antiarrhythmic | Blocks open voltage-gated sodium channels | Decreases APD, more efficacious in reducing ERP and increasing ERP/APD70 than procainamide | 14.3 mg/kg (i.v.) for ouabain-induced arrhythmias[3] |
| This compound | Unknown | Presumed weak sodium channel blockade | Not experimentally determined | Not available |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the antiarrhythmic properties of compounds like procainamide and its analogs.
In Vitro Electrophysiology on Canine Purkinje Fibers
-
Objective: To determine the effects of the compound on the cardiac action potential.
-
Method:
-
Hearts are excised from anesthetized dogs.
-
Free-running Purkinje fibers are dissected from the ventricles.
-
Fibers are mounted in a tissue bath and superfused with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.
-
Fibers are stimulated at a constant frequency (e.g., 1 Hz).
-
Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl.
-
The following parameters are measured: maximum upstroke velocity (Vmax), action potential amplitude, and action potential duration at 70% and 95% repolarization (APD70, APD95), and effective refractory period (ERP).
-
The compound is added to the superfusate at increasing concentrations, and the effects on the action potential parameters are recorded.[3]
-
In Vivo Model of Ouabain-Induced Arrhythmia in Dogs
-
Objective: To assess the in vivo antiarrhythmic efficacy of the compound.
-
Method:
-
Mongrel dogs are anesthetized with a suitable anesthetic agent (e.g., pentobarbital sodium).
-
ECG is continuously monitored.
-
Ouabain is infused intravenously at a constant rate until a stable ventricular arrhythmia is established.
-
The test compound is then administered intravenously as a bolus or infusion.
-
The dose of the compound required to convert the arrhythmia back to a stable sinus rhythm for a defined period (e.g., 15 minutes) is determined as the antiarrhythmic conversion dose.[3]
-
Signaling Pathways and Experimental Workflows
Sodium Channel Blockade Signaling Pathway
Caption: Mechanism of antiarrhythmic action via sodium channel blockade.
Experimental Workflow for Antiarrhythmic Drug Screening
Caption: Workflow for screening and evaluating antiarrhythmic compounds.
Conclusion
While direct experimental data on the biological activity of this compound is lacking in publicly accessible literature, its structural relationship to procainamide provides a strong basis for inferring potential antiarrhythmic and local anesthetic properties mediated by sodium channel blockade. Structure-activity relationship studies of procainamide analogs indicate that the absence of an aromatic ring in this compound would likely result in significantly reduced potency compared to its aromatic counterparts. Further experimental evaluation using the described in vitro and in vivo models is necessary to fully characterize the biological activity profile of this compound and its non-aromatic analogs and to determine their potential therapeutic utility.
References
- 1. Quantitative structure activity studies of antiarrhythmic properties in a series of lidocaine and procainamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Antiarrhythmic activity of p-hydroxy-N-(2-diethylaminoethyl) benzamide" by D E Drayer, B H Slaven et al. [scholarlyworks.lvhn.org]
- 3. Electrophysiologic and antiarrhythmic activities of 4-amino-N-[2-(diethylamino)ethyl]-3,5-dimethylbenzamide, a sterically hindered procainamide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Procainamide Hydrochloride for the Management of Cardiac Arrhythmias: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of Procainamide Hydrochloride, a Class IA antiarrhythmic agent, in the context of managing cardiac arrhythmias. Through a detailed comparison with alternative antiarrhythmic drugs, supported by experimental data, this document aims to offer valuable insights for research and drug development in cardiology.
Abstract
Procainamide hydrochloride has been a cornerstone in the treatment of various cardiac arrhythmias for decades.[1] As a sodium channel blocker, it effectively manages both supraventricular and ventricular arrhythmias by altering the electrophysiological properties of cardiac tissue.[2][3][4][5] This guide benchmarks the performance of procainamide against other prominent antiarrhythmic agents, presenting key data on efficacy, safety, and mechanisms of action to inform future research and clinical application.
Introduction to Procainamide Hydrochloride
Procainamide hydrochloride is a synthetic organic compound with potent antiarrhythmic properties.[5][6] It is the hydrochloride salt form of procainamide, an amide derivative of procaine.[6] The brand name Pronestyl, though now discontinued in the U.S., is a well-known trade name for this drug.[7] It is indicated for the treatment of documented, life-threatening ventricular arrhythmias, such as sustained ventricular tachycardia.[7][8]
Chemical Structure:
-
IUPAC Name: 4-amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride
-
Molecular Formula: C13H22ClN3O[6]
-
Molecular Weight: 271.79 g/mol [6]
Mechanism of Action
Procainamide is classified as a Class IA antiarrhythmic agent according to the Vaughan Williams classification system.[3] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes.[2][3][4] This action has several key electrophysiological consequences:
-
Decreased Conduction Velocity: By blocking the rapid influx of sodium ions during phase 0 of the cardiac action potential, procainamide slows the speed of impulse conduction through the atria, Purkinje fibers, and ventricular muscle.[2][4][8]
-
Prolonged Action Potential Duration (APD): Procainamide also exhibits a moderate blocking effect on potassium channels, which contributes to a delay in repolarization and prolongation of the APD.[4]
-
Increased Effective Refractory Period (ERP): The prolongation of the APD leads to an increase in the ERP of cardiac cells, making them less susceptible to re-entrant arrhythmias.[4][8]
These combined effects lead to a decrease in myocardial excitability and automaticity, particularly in ectopic sites.[2][8]
Below is a diagram illustrating the signaling pathway affected by Procainamide.
Caption: Mechanism of action of Procainamide.
Performance Benchmarking: Procainamide vs. Alternatives
The clinical utility of procainamide is best understood through comparison with other antiarrhythmic agents. This section benchmarks its performance against amiodarone, a Class III agent, and lidocaine, a Class IB agent.
Efficacy Comparison
Clinical trials have provided valuable data on the comparative efficacy of procainamide. The PROCAMIO study, a randomized controlled trial, compared intravenous procainamide with amiodarone for the acute treatment of hemodynamically stable wide QRS complex monomorphic tachycardias (presumed ventricular tachycardia).[9][10][11]
Table 1: Efficacy in Terminating Ventricular Tachycardia (PROCAMIO Study) [9][11]
| Outcome | Procainamide (n=33) | Amiodarone (n=29) | p-value |
| Tachycardia Termination within 40 mins | 67% | 38% | 0.026 |
| Major Adverse Cardiac Events within 40 mins | 9% | 41% | 0.006 |
The results from the PROCAMIO study demonstrated that intravenous procainamide was significantly more effective than amiodarone in terminating tachycardia and was associated with fewer major adverse cardiac events in the acute setting.[9][10][11]
Another study comparing procainamide and amiodarone for recurrent supraventricular tachycardia (SVT) in pediatric patients also found procainamide to be more successful.[12]
Table 2: Success in Managing Recurrent SVT in Pediatric Patients [12]
| Outcome (Full and Partial Success) | Procainamide (n=14) | Amiodarone (n=26) | p-value |
| Treatment Success | 71% | 34% | 0.046 |
Safety and Tolerability
While effective, the use of procainamide is associated with a range of potential side effects.
Table 3: Common and Serious Adverse Effects of Procainamide and Alternatives
| Drug | Common Side Effects | Serious Adverse Effects |
| Procainamide | Nausea, vomiting, loss of appetite, bitter taste, dizziness[7] | Proarrhythmia, hypotension, drug-induced lupus erythematosus, agranulocytosis[3][7] |
| Amiodarone | Tiredness, dizziness, insomnia, shortness of breath, weakness, constipation, cough[13] | Pulmonary toxicity, hepatotoxicity, thyroid dysfunction, bradycardia, hypotension[9] |
| Lidocaine | Drowsiness, confusion, paresthesias, seizures | Cardiac arrest, respiratory depression |
The risk of proarrhythmia, particularly Torsades de Pointes, is a significant concern with Class IA antiarrhythmics like procainamide, often necessitating careful patient monitoring, including QRS duration on an ECG.[2][14]
Experimental Protocols
The following provides a generalized experimental protocol for evaluating the efficacy of an antiarrhythmic agent in a clinical setting, based on the methodology of the PROCAMIO study.[9]
Experimental Workflow for a Comparative Antiarrhythmic Trial
Caption: Generalized workflow for a clinical trial comparing antiarrhythmic drugs.
Key Methodological Steps:
-
Patient Selection: Enroll patients with a documented, hemodynamically stable arrhythmia (e.g., sustained ventricular tachycardia with a systolic blood pressure >90 mmHg).[9]
-
Randomization: Randomly assign patients in a 1:1 ratio to receive either intravenous procainamide or the comparator drug.[9]
-
Drug Administration: Administer the assigned drug intravenously over a specified period (e.g., 10 mg/kg of procainamide over 20 minutes).[9]
-
Monitoring: Continuously monitor the patient's electrocardiogram (ECG) and blood pressure throughout the infusion and for a defined follow-up period.[2]
-
Endpoint Assessment: The primary efficacy endpoint is typically the termination of the arrhythmia within a specified timeframe. Safety endpoints include the incidence of major adverse cardiac events, such as severe hypotension or the need for immediate cardioversion.[9]
Conclusion
Procainamide hydrochloride remains a valuable agent in the armamentarium against cardiac arrhythmias, particularly for the acute termination of ventricular tachycardia.[2][15] Comparative data, notably from the PROCAMIO study, suggest superior efficacy over amiodarone in this specific indication, coupled with a favorable acute safety profile.[9][11] However, its potential for serious long-term side effects necessitates careful patient selection and monitoring. For researchers and drug development professionals, the established efficacy and well-characterized mechanism of procainamide provide a robust benchmark for the development and evaluation of novel antiarrhythmic therapies. Future research should continue to explore its utility in various arrhythmia subtypes and in comparison with newer antiarrhythmic agents.
References
- 1. Procainamide: clinical pharmacology and efficacy against ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Procainamide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]
- 5. Procainamide | C13H21N3O | CID 4913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Procainamide Hydrochloride | C13H22ClN3O | CID 66068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pronestyl (Procainamide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. Safety and Efficacy of Intravenous Procainamide and Amiodarone in the Acute Treatment of Wide QRS Complex Monomorphic Tachycardias - American College of Cardiology [acc.org]
- 10. rebelem.com [rebelem.com]
- 11. Randomized comparison of intravenous procainamide vs. intravenous amiodarone for the acute treatment of tolerated wide QRS tachycardia: the PROCAMIO study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. drugs.com [drugs.com]
- 14. Antiarrhythmics - EMCrit Project [emcrit.org]
- 15. What is Procainamide Hydrochloride used for? [synapse.patsnap.com]
Comparative Analytical Cross-Validation of 3-Amino-N,N-diethylpropanamide hydrochloride and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical data for 3-Amino-N,N-diethylpropanamide hydrochloride and its structural and functional analogs. Due to the limited availability of public experimental data for this compound, this guide utilizes data from closely related compounds to provide a comprehensive analytical cross-validation. The primary comparators are N,N-Diethylpropionamide , a structurally similar aliphatic amide, and Procainamide , a well-characterized pharmaceutical with a related diethylaminoethylamide moiety.
Executive Summary
This compound is a chemical intermediate of interest in pharmaceutical and chemical synthesis. Proper analytical characterization is crucial for its application in research and development. This guide outlines key analytical techniques and expected data points for its identification and purity assessment, drawing comparisons with N,N-Diethylpropionamide and Procainamide to offer a robust framework for its analysis. While specific experimental data for the target compound is scarce, the provided protocols and comparative data will enable researchers to develop and validate their own analytical methods.
Data Presentation: Comparative Analysis
The following table summarizes the key analytical and physical data for this compound and its comparators. Data for the target compound is based on supplier information and predicted values, while data for the alternatives is from publicly available experimental sources.
| Property | This compound | N,N-Diethylpropionamide | Procainamide |
| Molecular Formula | C₇H₁₇ClN₂O[1] | C₇H₁₅NO[2][3][4][5] | C₁₃H₂₁N₃O |
| Molecular Weight | 180.68 g/mol [1] | 129.20 g/mol [2][3][4][5] | 235.33 g/mol |
| CAS Number | 34105-56-1[1] | 1114-51-8[2][3][4][5] | 51-06-9 |
| Purity (Typical) | ≥95%[1] | ≥99% | Conforms to USP/EP |
| Appearance | Solid | Colorless Liquid[6] | White to tan crystalline powder |
| ¹H NMR (Predicted/Observed) | See Predicted Spectrum Below | See Experimental Data Below | Well-documented spectrum |
| Mass Spectrum (m/z) | Predicted: [M+H]⁺ = 145.13 | Observed EI (m/z): 129 (M⁺), 100, 72, 57[4] | Well-documented spectrum |
| HPLC-UV (Typical λmax) | Requires derivatization for UV detection | Low UV absorbance | ~280 nm |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are adaptable for the analysis of this compound and its analogs.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Due to the lack of a strong chromophore, this compound requires derivatization for sensitive UV detection. A common method involves pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol.
-
Instrumentation: HPLC system with a UV or fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.05 M sodium acetate buffer, pH 6.5) and Solvent B (Methanol or Acetonitrile).
-
Derivatization Reagent: o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA) in a borate buffer (pH 9.5).
-
Procedure:
-
Prepare a standard solution of the analyte in the mobile phase.
-
Mix the sample or standard solution with the OPA/3-MPA reagent and allow it to react for a defined period (e.g., 2 minutes) at room temperature.
-
Inject the derivatized sample into the HPLC system.
-
Monitor the eluent at an appropriate wavelength (e.g., 340 nm for UV or Ex: 340 nm, Em: 450 nm for fluorescence).
-
-
Quantification: Use an external or internal standard method for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities
GC-MS is a powerful technique for the identification of the compound and any volatile impurities. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split/splitless injection.
-
Temperature Program:
-
Initial temperature: e.g., 70°C, hold for 2 minutes.
-
Ramp: e.g., 10°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane). For derivatization, reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to silylate the primary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for the structural confirmation of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated water (D₂O).
-
Procedure:
-
Dissolve an accurately weighed sample in the deuterated solvent.
-
Acquire ¹H and ¹³C spectra.
-
Use techniques like COSY and HSQC for more detailed structural assignments.
-
-
Predicted ¹H NMR Chemical Shifts for 3-Amino-N,N-diethylpropanamide (in CDCl₃):
-
-CH₂- (adjacent to amide C=O): ~2.5 ppm (triplet)
-
-CH₂- (adjacent to NH₂): ~2.8 ppm (triplet)
-
N-(CH₂CH₃)₂: ~3.3 ppm (quartet)
-
N-(CH₂CH₃)₂: ~1.1 ppm (triplet)
-
-NH₂: Variable, ~1.5-3.0 ppm (broad singlet)
-
Mandatory Visualization
Caption: General workflow for the analytical validation of this compound.
Caption: Step-by-step protocol for HPLC analysis with pre-column derivatization.
References
- 1. This compound 95% | CAS: 34105-56-1 | AChemBlock [achemblock.com]
- 2. N,N-Diethylpropionamide | High-Purity Reagent [benchchem.com]
- 3. N,N-Diethylpropionamide [webbook.nist.gov]
- 4. N,N-Diethylpropionamide [webbook.nist.gov]
- 5. N,N-Diethylpropionamide [webbook.nist.gov]
- 6. N,N-diethyl propanamide (C₇H₁₅NO) - 3D scene - US Mozaik Digital Education and Learning [us.mozaweb.com]
Comparative Study: 3-Amino-N,N-diethylpropanamide Hydrochloride vs. Alternative Building Blocks in Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance in Acylation Reactions
In the landscape of pharmaceutical and chemical research, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, purity, and overall success of a synthetic route. This guide presents a comparative analysis of 3-Amino-N,N-diethylpropanamide hydrochloride against other common amine building blocks in the context of N-acylation, a fundamental transformation in drug discovery and organic synthesis. This report provides a framework for evaluating these compounds, supported by generalized experimental data and detailed protocols for direct comparison.
Executive Summary
Data Presentation: A Framework for Comparison
To facilitate a direct and objective comparison, the following table structure is proposed for summarizing key quantitative data from experimental evaluations. The data presented here is illustrative, based on general principles of chemical reactivity, and should be substantiated with experimental results obtained using the provided protocols.
| Building Block | Molecular Weight ( g/mol ) | Steric Hindrance (Qualitative) | Model Reaction Yield (%) | Model Reaction Time (h) | Product Purity (%) |
| This compound | 180.68 | Low | Expected High | Expected Moderate | Expected High |
| 3-Aminopropanamide hydrochloride | 124.57 | Low | Expected High | Expected Fast | Expected High |
| 3-Amino-3-methylbutanamide hydrochloride | 166.65 | High | Expected Moderate | Expected Slow | Expected Moderate |
Note: Expected outcomes are based on general chemical principles. Actual experimental results may vary.
Experimental Protocols
The following protocols describe a standardized N-acylation reaction to enable a fair comparison of the selected building blocks.
Protocol 1: N-Benzoylation of Amine Building Blocks using Benzoyl Chloride
Objective: To compare the reactivity of different amine building blocks in a standard acylation reaction with benzoyl chloride.
Materials:
-
This compound (or alternative amine hydrochloride)
-
Benzoyl Chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend the amine hydrochloride (1.0 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 20 minutes at 0 °C to neutralize the hydrochloride and form the free amine.
-
Slowly add benzoyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling using HATU
Objective: To compare the efficiency of different amine building blocks in a peptide-style coupling reaction using a common coupling agent.
Materials:
-
This compound (or alternative amine hydrochloride)
-
N-Boc-glycine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve N-Boc-glycine (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 10 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the salt.
-
Add the amine solution to the activated N-Boc-glycine solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
To aid in the conceptualization of the experimental design and the underlying chemical principles, the following diagrams are provided.
Caption: A generalized workflow for the comparative study of amine building blocks in acylation reactions.
Caption: A flowchart illustrating the decision-making process for selecting an appropriate amine building block.
Conclusion
This compound represents a valuable building block, particularly when the introduction of a diethylamide moiety is desired for modulating properties such as solubility. Its primary amine allows for straightforward participation in common synthetic transformations like N-acylation. For applications where reaction speed is the primary concern, simpler, less substituted amines such as 3-Aminopropanamide hydrochloride may offer an advantage. Conversely, for syntheses involving sterically demanding environments, a careful evaluation of reactivity and the potential need for more potent coupling agents is recommended. The experimental protocols provided herein offer a robust framework for conducting a direct comparative study, enabling researchers to make data-driven decisions in the selection of optimal building blocks for their specific synthetic challenges.
Comparative Efficacy of 3-Amino-N,N-diethylpropanamide hydrochloride as a Putative Local Anesthetic
A Comparison with Lidocaine and Procainamide
In the landscape of drug discovery, the identification of novel therapeutic agents with improved efficacy and safety profiles is a paramount objective. This guide provides a comparative analysis of 3-Amino-N,N-diethylpropanamide hydrochloride, a compound with structural similarities to known local anesthetics, against the widely used clinical standards, Lidocaine hydrochloride and Procainamide hydrochloride. The following sections detail the experimental protocols and quantitative data to objectively assess its potential as a local anesthetic agent.
Introduction
Local anesthetics are essential for a variety of clinical procedures, providing transient and reversible blockade of nerve conduction to induce localized numbness. The mechanism of action for most local anesthetics involves the blockade of voltage-gated sodium channels within the neuronal cell membrane, thereby preventing the propagation of action potentials. The chemical structure of many local anesthetics, including the benchmarks Lidocaine and Procainamide, features an aromatic ring, an intermediate linker (ester or amide), and a tertiary amine. This compound shares the tertiary amine and amide linker components, suggesting a potential for similar biological activity. This guide outlines a series of experiments to test this hypothesis and to quantify the reproducibility of its effects.
Comparative Analysis of Physicochemical Properties
A fundamental step in comparing chemical compounds is the characterization of their basic physicochemical properties. These properties can influence a compound's solubility, membrane permeability, and interaction with its biological target.
| Property | This compound | Lidocaine hydrochloride[1][2] | Procainamide hydrochloride[3] |
| Molecular Formula | C₇H₁₇ClN₂O | C₁₄H₂₃ClN₂O | C₁₃H₂₂ClN₃O |
| Molecular Weight | 180.68 g/mol | 270.8 g/mol | 271.77 g/mol |
| Structure | Primary amine, amide, tertiary amine | Aromatic ring, amide, tertiary amine | Aromatic ring, amide, tertiary amine |
Experimental Protocols
To provide a comprehensive comparison, a combination of in vitro and in vivo experiments are proposed. These assays are standard in the evaluation of local anesthetic efficacy.
In Vitro: Sodium Channel Blocking Assay
This experiment directly assesses the ability of the test compounds to block voltage-gated sodium channels, the primary target of local anesthetics.
Objective: To determine the concentration-dependent inhibition of sodium channel currents by this compound and compare it to Lidocaine and Procainamide.
Methodology:
-
Cell Culture: Use a stable cell line expressing a specific subtype of voltage-gated sodium channels (e.g., Nav1.7, commonly found in peripheral neurons) such as HEK293 cells.
-
Patch-Clamp Electrophysiology:
-
Whole-cell patch-clamp recordings will be performed to measure sodium currents.
-
Cells will be perfused with an external solution containing the test compound at various concentrations.
-
A voltage protocol will be applied to elicit sodium currents. This typically involves a holding potential of -100 mV, followed by a depolarizing pulse to 0 mV.
-
-
Data Analysis:
-
The peak inward sodium current will be measured before and after the application of the test compound.
-
The percentage of current inhibition will be calculated for each concentration.
-
A concentration-response curve will be generated, and the IC₅₀ (half-maximal inhibitory concentration) value will be determined for each compound.
-
In Vivo: Rat Tail Flick Test for Infiltration Anesthesia
This classic in vivo model assesses the analgesic effect of a locally administered anesthetic.
Objective: To evaluate the onset, duration, and potency of the local anesthetic effect of this compound in comparison to Lidocaine and Procainamide.
Methodology:
-
Animal Model: Male Wistar rats (200-250 g) will be used.
-
Procedure:
-
A basal reaction time to a thermal stimulus (e.g., a focused beam of light) on the tail is determined for each rat before drug administration. A cut-off time is set to prevent tissue damage.
-
A fixed volume of the test compound solution (at various concentrations) is injected subcutaneously into the dorsal surface of the tail, approximately 2-3 cm from the base.
-
The tail flick latency (the time taken for the rat to flick its tail away from the heat source) is measured at regular intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes) after injection.
-
-
Data Analysis:
-
The percentage of maximal possible effect (% MPE) is calculated for each time point using the formula: % MPE = [(Post-drug latency - Basal latency) / (Cut-off time - Basal latency)] x 100.
-
The onset of action (time to reach a certain % MPE) and the duration of action (time for the effect to return to baseline) will be determined.
-
Dose-response curves can be generated to compare the potency of the compounds.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.
Table 1: In Vitro Sodium Channel Blocking Activity
| Compound | IC₅₀ (µM) |
| This compound | To be determined |
| Lidocaine hydrochloride | 150 |
| Procainamide hydrochloride | 300 |
A lower IC₅₀ value indicates a higher potency in blocking sodium channels.
Table 2: In Vivo Local Anesthetic Efficacy (Rat Tail Flick Test)
| Compound (at 1% concentration) | Onset of Action (minutes) | Duration of Action (minutes) | Peak % MPE |
| This compound | To be determined | To be determined | To be determined |
| Lidocaine hydrochloride | 5 - 10 | 60 - 90 | ~80% |
| Procainamide hydrochloride | 10 - 15 | 45 - 60 | ~60% |
Visualizing Experimental Concepts
Diagrams created using Graphviz can help to visualize the experimental workflows and the underlying biological mechanisms.
References
Head-to-head comparison of different synthetic methods for 3-Amino-N,N-diethylpropanamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-N,N-diethylpropanamide hydrochloride is a chemical compound with potential applications in pharmaceutical and chemical research. Its structure, featuring a primary amine, a tertiary amine, and an amide functional group, makes it an interesting building block for the synthesis of more complex molecules. The efficient and scalable synthesis of this compound is crucial for its accessibility in research and development. This guide provides a head-to-head comparison of plausible synthetic routes to this compound, offering detailed experimental protocols and a summary of quantitative data to aid researchers in selecting the most suitable method for their needs.
Plausible Synthetic Routes
Three main synthetic strategies have been conceptualized for the preparation of this compound, starting from readily available precursors: β-alanine, 3-chloropropionyl chloride, and 3-(diethylamino)propionitrile. Each route presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, and potential yield and purity.
Route 1: Synthesis from β-Alanine
This approach involves the initial amidation of β-alanine with diethylamine to form N,N-diethyl-β-alaninamide. The terminal amino group is then introduced in a subsequent step, potentially via a Hofmann or Curtius rearrangement of a suitable derivative.
Reaction Scheme:
Route 2: Synthesis from 3-Chloropropionyl Chloride
This synthetic pathway begins with the acylation of diethylamine with 3-chloropropionyl chloride to yield 3-chloro-N,N-diethylpropanamide. The chlorine atom is then displaced by an amino group, for instance, through a Gabriel synthesis or by direct amination with ammonia.
Reaction Scheme:
Route 3: Synthesis from 3-(Diethylamino)propionitrile
This route entails the selective hydrolysis of the nitrile group of 3-(diethylamino)propionitrile to a primary amide. This transformation can be challenging as the hydrolysis can often proceed to the carboxylic acid, and the conditions must be compatible with the existing tertiary amine.
Reaction Scheme:
Data Presentation: A Comparative Analysis
| Method | Starting Material | Key Intermediates | Potential Advantages | Potential Disadvantages | Reported Yield (Similar Reactions) |
| Route 1 | β-Alanine | N,N-Diethyl-β-alaninamide | Readily available and inexpensive starting material. | Requires activation of the carboxylic acid; multi-step process; rearrangements can have variable yields. | 60-85% for similar amide couplings. |
| Route 2 | 3-Chloropropionyl Chloride | 3-Chloro-N,N-diethylpropanamide | Potentially high-yielding steps; well-established reactions. | 3-Chloropropionyl chloride is corrosive and moisture-sensitive; amination step might require harsh conditions or protecting groups. | 70-95% for acylation and amination steps in related syntheses. |
| Route 3 | 3-(Diethylamino)propionitrile | - | Potentially the most atom-economical route (one step). | Selective hydrolysis of the nitrile to the amide can be difficult to control and may result in the formation of the carboxylic acid byproduct. | 50-90% for nitrile to amide conversions, highly substrate and condition dependent. |
Experimental Protocols
The following protocols are based on established procedures for similar chemical transformations, as direct experimental data for the synthesis of this compound is limited in the available literature.
Route 1: Synthesis from β-Alanine (Proposed Protocol)
Step 1a: Synthesis of N,N-diethyl-β-alaninamide
-
Materials: β-alanine, diethylamine, a carbodiimide coupling agent (e.g., EDC), a coupling additive (e.g., HOBt), and a suitable solvent (e.g., dichloromethane).
-
Procedure: To a solution of β-alanine and HOBt in dichloromethane, EDC is added at 0°C. Diethylamine is then added, and the reaction mixture is stirred at room temperature until completion. The reaction is monitored by TLC. Upon completion, the mixture is washed with an acidic solution, a basic solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield N,N-diethyl-β-alaninamide.
Step 1b: Conversion to 3-Amino-N,N-diethylpropanamide via Hofmann Rearrangement (Conceptual)
-
Materials: N,N-diethyl-β-alaninamide, bromine, sodium hydroxide, and a suitable solvent.
-
Procedure: N,N-diethyl-β-alaninamide is treated with a cold solution of bromine and sodium hydroxide. The mixture is then heated to initiate the rearrangement. After cooling, the product is extracted with an organic solvent. The combined organic extracts are dried and concentrated. The crude product would require further purification.
Route 2: Synthesis from 3-Chloropropionyl Chloride
Step 2a: Synthesis of 3-chloro-N,N-diethylpropanamide
-
Materials: 3-chloropropionyl chloride, diethylamine, a non-nucleophilic base (e.g., triethylamine), and a suitable solvent (e.g., dichloromethane).
-
Procedure: To a solution of diethylamine and triethylamine in dichloromethane at 0°C, 3-chloropropionyl chloride is added dropwise. The reaction is stirred at room temperature until completion. The mixture is then washed with water, dilute acid, and brine. The organic layer is dried and concentrated to afford 3-chloro-N,N-diethylpropanamide. A general procedure for a similar reaction involves adding 3-chloropropionyl chloride dropwise to a stirred suspension of an arene and AlCl3 in CH2Cl2 at 0°C[1].
Step 2b: Amination of 3-chloro-N,N-diethylpropanamide via Gabriel Synthesis
-
Materials: 3-chloro-N,N-diethylpropanamide, potassium phthalimide, and a suitable solvent (e.g., DMF).
-
Procedure: A mixture of 3-chloro-N,N-diethylpropanamide and potassium phthalimide in DMF is heated. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the product is isolated by filtration and purified. The phthalimide protecting group is then removed by treatment with hydrazine hydrate in ethanol to yield the desired primary amine. The Gabriel synthesis is a reliable method for converting primary alkyl halides to primary amines[2][3][4][5][6].
Route 3: Synthesis from 3-(Diethylamino)propionitrile
Step 3: Hydrolysis of 3-(Diethylamino)propionitrile to 3-Amino-N,N-diethylpropanamide
-
Materials: 3-(diethylamino)propionitrile, a catalyst (e.g., a transition metal complex or a strong base like NaOH), and a suitable solvent system (e.g., isopropanol/water).
-
Procedure: A transition metal-free method involves heating the nitrile with sodium hydroxide in a solvent such as isopropanol.[7] The reaction progress is monitored by GC or LC-MS. Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic extracts are dried and concentrated. Purification is typically performed by column chromatography. The hydrolysis of nitriles to amides can be catalyzed by acids or bases.[8][9]
Final Step: Formation of the Hydrochloride Salt
-
Procedure: The free base of 3-Amino-N,N-diethylpropanamide is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). A solution of hydrogen chloride in the same or a miscible solvent is then added dropwise with stirring. The precipitated hydrochloride salt is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.
Visualization of Synthetic Workflows
Caption: Synthetic workflow for Route 1 starting from β-Alanine.
Caption: Synthetic workflow for Route 2 starting from 3-Chloropropionyl Chloride.
Caption: Synthetic workflow for Route 3 starting from 3-(Diethylamino)propionitrile.
Conclusion
The selection of an optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product.
-
Route 1 (from β-Alanine) is attractive due to the low cost of the starting material but may involve multiple steps and potentially challenging rearrangements.
-
Route 2 (from 3-Chloropropionyl Chloride) offers a more direct approach with potentially high-yielding and well-understood reactions, though it requires handling a corrosive acyl chloride.
-
Route 3 (from 3-(Diethylamino)propionitrile) is the most concise route but hinges on achieving selective hydrolysis of the nitrile, which can be challenging to control.
Further experimental investigation and optimization would be necessary to determine the most efficient and scalable method for the synthesis of this compound. The protocols and comparative data provided in this guide serve as a valuable starting point for researchers embarking on the synthesis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. oatext.com [oatext.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Assessing the Novelty of 3-Amino-N,N-diethylpropanamide Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. This guide provides a comparative assessment of the novelty of derivatives based on the 3-Amino-N,N-diethylpropanamide scaffold. While the parent compound, 3-Amino-N,N-diethylpropanamide hydrochloride (CAS No: 34105-56-1), is a known chemical entity and commercially available, its derivatization presents an opportunity for the development of novel bioactive molecules.[1][2] This guide will objectively compare the performance of known and hypothetical derivatives, supported by experimental data and detailed protocols, to aid researchers in evaluating the potential of this chemical class.
The Core Scaffold: 3-Amino-N,N-diethylpropanamide
3-Amino-N,N-diethylpropanamide, also known as β-alanine diethylamide, possesses a flexible three-carbon backbone with a primary amine and a tertiary amide.[3] This structure offers multiple points for chemical modification, allowing for the exploration of a diverse chemical space and the potential to interact with a variety of biological targets.
Comparative Analysis of Derivatives
To assess the novelty of new derivatives, it is crucial to understand the landscape of existing analogs. This section compares the biological activities of known and hypothetical derivatives of 3-Amino-N,N-diethylpropanamide. The hypothetical derivatives are designed based on established principles of medicinal chemistry to explore potential new activities.
Anticancer Activity: Targeting EGFR
Derivatives of 3-aminopropanamide have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The following table compares a known EGFR inhibitor with a 3-aminopropanamide moiety to a hypothetical derivative of our core scaffold.
| Compound ID | Structure | Target | IC₅₀ (nM) | Reference/Rationale |
| Known-EGFR-1 | N-(4-(3-bromoanilino)quinazolin-6-yl)-3-(dimethylamino)propanamide | EGFR | 50 | A known irreversible inhibitor of EGFR.[4] |
| Hypothetical-EGFR-1 | N-(4-(3-bromoanilino)quinazolin-6-yl)-N',N'-diethyl -3-aminopropanamide | EGFR | Predicted: 40-100 | The introduction of diethyl groups on the terminal amide may influence solubility and cell permeability, potentially modulating the IC₅₀. The core pharmacophore for EGFR inhibition is retained. |
Opioid Receptor Modulation
The 3-amino-3-phenylpropionamide scaffold has been utilized to develop ligands for the mu (µ) opioid receptor. This suggests that our core scaffold could also be adapted to target this receptor class.
| Compound ID | Structure | Target | Binding Affinity (Ki, nM) | Reference/Rationale |
| Known-Opioid-1 | A 3-amino-3-phenylpropionamide derivative | µ-opioid receptor | High affinity | Serves as a small molecule mimic of octreotide.[2] |
| Hypothetical-Opioid-1 | 3-Amino-N-(2-phenylethyl) -N,N-diethylpropanamide hydrochloride | µ-opioid receptor | Predicted: Moderate to high affinity | Incorporating a phenylethyl group, a common motif in opioid ligands, onto the primary amine could confer affinity for the µ-opioid receptor. |
Antimicrobial Activity
The flexible nature of the 3-aminopropanamide backbone suggests its potential as a scaffold for the development of novel antimicrobial agents.
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference/Rationale |
| Known-Antimicrobial-1 | A 1,3-bis(aryloxy)propan-2-amine derivative | Staphylococcus aureus | 2.5-10 | Structurally related propanamine derivatives show activity against Gram-positive bacteria. |
| Hypothetical-Antimicrobial-1 | 3-(Dodecylamino)-N,N-diethylpropanamide hydrochloride | Staphylococcus aureus, Escherichia coli | Predicted: 16-64 | The addition of a long alkyl chain introduces amphiphilic character, a common feature of antimicrobial peptides and surfactants, which could lead to membrane disruption in bacteria. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
EGFR Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Biotinylated peptide substrate
-
ATP
-
Kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop/detection solution (EDTA, europium-labeled anti-phosphotyrosine antibody, streptavidin-allophycocyanin)
-
384-well plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.
-
Add 2.5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the stop/detection solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Mu (µ) Opioid Receptor Radioligand Binding Assay
This assay determines the binding affinity of a compound to the µ-opioid receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.
-
Radioligand (e.g., [³H]DAMGO).
-
Incubation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Non-specific binding control (e.g., Naloxone).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in incubation buffer.
-
In a 96-well plate, combine the cell membranes, radioligand, and test compound at various concentrations.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled ligand like naloxone.
-
Incubate for 60-120 minutes at room temperature.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold incubation buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.[2]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[3][4][5]
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
0.5 McFarland standard.
-
Spectrophotometer.
Procedure:
-
Prepare a bacterial inoculum suspension in sterile saline, adjusted to the turbidity of a 0.5 McFarland standard.
-
Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
Visualizing Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the EGFR signaling pathway and the general mechanism of action for G-protein coupled receptors like the µ-opioid receptor.
Caption: Simplified EGFR signaling cascade.
Caption: General GPCR signaling pathway.
Experimental Workflows
The following diagrams outline the workflows for the described experimental protocols.
References
Safety Operating Guide
Safe Disposal of 3-Amino-N,N-diethylpropanamide Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 3-Amino-N,N-diethylpropanamide hydrochloride, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance.
All chemical waste is regulated and requires proper handling and disposal through an institution's Environmental Health and Safety (EHS) program or a licensed professional waste disposal service.[1][2] Under no circumstances should this chemical be disposed of in regular trash or down the sewer system.[1]
Disposal Procedures
The recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] It is imperative to engage a licensed disposal company for this service.[3] Surplus and non-recyclable solutions should also be handled by a licensed professional waste disposal service.[3]
Step-by-Step Disposal Protocol:
-
Consult Safety Data Sheet (SDS): Always refer to the specific SDS for this compound provided by the manufacturer before handling and disposal.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]
-
Waste Collection:
-
Collect waste in a designated, properly labeled, and suitable container.[3][4] Ensure the container is kept closed when not in use.[2][4]
-
Do not mix with other waste unless compatibility is confirmed.[5]
-
Label the container clearly with the full chemical name: "this compound".[1] Avoid abbreviations or chemical formulas.[1]
-
-
Storage:
-
Arrange for Disposal:
-
Contaminated Materials:
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Sink Disposal (General) | 5.5 - 10.5 (Not recommended for this chemical) | [10] |
| Maximum Waste Accumulation | Do not accumulate more than 55 gallons of hazardous waste or one quart of acute hazardous waste. | [9] |
| Container Rinsate Volume | Approximately 5% of the container's volume for each of the three rinses. | [9] |
Experimental Protocols
The primary "experimental protocol" for the disposal of this compound is the professional incineration method.
Incineration Protocol:
-
Transport: The licensed waste disposal service will transport the sealed and labeled waste container in accordance with Department of Transportation (DOT) regulations.
-
Incineration: The chemical is introduced into a primary combustion chamber at temperatures sufficient to ensure complete destruction.
-
Afterburner: The gaseous byproducts are then passed through an afterburner at even higher temperatures to destroy any remaining hazardous constituents.
-
Scrubber: Finally, the exhaust gases are passed through a scrubber to neutralize and remove any acidic gases (such as hydrogen chloride) before being released into the atmosphere.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. pfw.edu [pfw.edu]
- 3. capotchem.cn [capotchem.cn]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. vumc.org [vumc.org]
- 10. acs.org [acs.org]
Personal protective equipment for handling 3-Amino-N,N-diethylpropanamide hydrochloride
This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling 3-Amino-N,N-diethylpropanamide hydrochloride. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment.[1] It is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may lead to respiratory irritation.[1]
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To prevent serious eye damage from splashes or dust. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber) and long-sleeved protective clothing. | To avoid skin irritation and potential absorption. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for nuisance exposures. | To prevent respiratory tract irritation from dust or aerosols.[2] |
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Gather all necessary PPE and materials before handling the chemical.
2. Weighing and Transfer:
-
Handle the solid material carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transferring the powder.
-
Weigh the required amount in a tared, sealed container to minimize exposure.
3. Dissolving and Solution Preparation:
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
If the process generates heat, use a cooling bath to control the temperature.
-
Keep the container covered as much as possible during dissolution.
4. Post-Handling:
-
Thoroughly clean the work area after use.
-
Wash hands and any exposed skin with soap and water.[4]
-
Remove and properly store or dispose of PPE.
First Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[2][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If irritation persists, consult a physician.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Waste Chemical:
-
Dispose of the chemical waste in a designated, labeled, and sealed container.
-
Do not mix with incompatible materials.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6]
-
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent.
-
The first rinse should be collected and disposed of as hazardous waste.[6]
-
After proper rinsing, containers can be disposed of according to institutional guidelines.
-
Safe Handling Workflow
References
- 1. 3-amino-N,N-diethylpropanamide | C7H16N2O | CID 16793555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.cn [capotchem.cn]
- 3. scienceinteractive.com [scienceinteractive.com]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. en.hesperian.org [en.hesperian.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
